Product packaging for OD36 hydrochloride(Cat. No.:)

OD36 hydrochloride

Cat. No.: B10814303
M. Wt: 367.2 g/mol
InChI Key: VGOJZWODJXQKMN-UHFFFAOYSA-N
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Description

OD36 hydrochloride is a useful research compound. Its molecular formula is C16H16Cl2N4O2 and its molecular weight is 367.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H16Cl2N4O2 B10814303 OD36 hydrochloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H16Cl2N4O2

Molecular Weight

367.2 g/mol

IUPAC Name

4-chloro-7,10-dioxa-13,17,18,21-tetrazatetracyclo[12.5.2.12,6.017,20]docosa-1(20),2(22),3,5,14(21),15,18-heptaene;hydrochloride

InChI

InChI=1S/C16H15ClN4O2.ClH/c17-12-7-11-8-13(9-12)23-6-5-22-4-2-18-15-1-3-21-16(20-15)14(11)10-19-21;/h1,3,7-10H,2,4-6H2,(H,18,20);1H

InChI Key

VGOJZWODJXQKMN-UHFFFAOYSA-N

Canonical SMILES

C1COCCOC2=CC(=CC(=C2)C3=C4N=C(N1)C=CN4N=C3)Cl.Cl

Origin of Product

United States

Foundational & Exploratory

OD36 Hydrochloride: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

OD36 hydrochloride is a potent, ATP-competitive, macrocyclic inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2) and Activin receptor-like kinase 2 (ALK2). By targeting these two key kinases, this compound demonstrates significant anti-inflammatory and anti-osteogenic properties. This technical guide provides an in-depth overview of the mechanism of action of this compound, including its effects on downstream signaling pathways, quantitative efficacy data, and detailed experimental protocols for key assays.

Introduction

This compound has emerged as a valuable research tool for investigating the roles of RIPK2 and ALK2 in various pathological processes. RIPK2 is a crucial mediator of inflammatory signaling downstream of the nucleotide-binding oligomerization domain-containing protein (NOD) receptors, while ALK2 is a bone morphogenetic protein (BMP) type I receptor implicated in diseases such as Fibrodysplasia Ossificans Progressiva (FOP). The dual inhibitory activity of this compound makes it a compound of interest for studying and potentially treating inflammatory disorders and aberrant bone formation.

Mechanism of Action

This compound exerts its effects by directly binding to the ATP pocket of both RIPK2 and ALK2, thereby preventing their phosphorylation and subsequent activation.

Inhibition of the NOD-RIPK2 Signaling Pathway

In the NOD-like receptor (NLR) signaling pathway, the recognition of bacterial peptidoglycans by NOD1 and NOD2 triggers the recruitment and activation of RIPK2. Activated RIPK2 undergoes autophosphorylation and initiates downstream signaling cascades, primarily leading to the activation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. This results in the production of pro-inflammatory cytokines and chemokines. This compound effectively blocks the kinase activity of RIPK2, thereby inhibiting these downstream inflammatory responses.

RIPK2_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MDP MDP NOD2 NOD2 MDP->NOD2 RIPK2 RIPK2 NOD2->RIPK2 Activation TAK1 TAK1 RIPK2->TAK1 Phosphorylation OD36 OD36 HCl OD36->RIPK2 Inhibition IKK_Complex IKK Complex TAK1->IKK_Complex Activation MAPK MAPK (p38, JNK, ERK) TAK1->MAPK Activation IκBα IκBα IKK_Complex->IκBα Phosphorylation & Degradation p65_p50 NF-κB (p65/p50) p65_p50->IκBα p65_p50_nuc NF-κB (p65/p50) p65_p50->p65_p50_nuc Translocation IκBα->p65_p50 Inflammatory_Genes Inflammatory Gene Transcription p65_p50_nuc->Inflammatory_Genes

Caption: OD36 HCl inhibits the NOD2-RIPK2 signaling pathway.
Inhibition of the ALK2-Smad Signaling Pathway

ALK2, a BMP type I receptor, plays a crucial role in bone and cartilage formation. Upon binding of ligands such as BMPs or, in the case of FOP-associated mutations (e.g., R206H), activin A, ALK2 forms a complex with a type II receptor and becomes phosphorylated. Activated ALK2 then phosphorylates the downstream signaling proteins Smad1 and Smad5. Phosphorylated Smad1/5 forms a complex with Smad4, which translocates to the nucleus to regulate the transcription of osteogenic genes. This compound inhibits the kinase activity of both wild-type and mutant ALK2, thereby preventing the phosphorylation of Smad1/5 and blocking the osteogenic signaling cascade.[1]

ALK2_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand BMP-6 / Activin A TypeII_Receptor Type II Receptor Ligand->TypeII_Receptor ALK2 ALK2 (WT or R206H) TypeII_Receptor->ALK2 Phosphorylation Smad1_5 Smad1/5 ALK2->Smad1_5 Phosphorylation OD36 OD36 HCl OD36->ALK2 Inhibition pSmad1_5 p-Smad1/5 Smad_Complex Smad Complex pSmad1_5->Smad_Complex Smad4 Smad4 Smad4->Smad_Complex Smad_Complex_nuc Smad Complex Smad_Complex->Smad_Complex_nuc Translocation Osteogenic_Genes Osteogenic Gene Transcription (e.g., ID-1, ID-3) Smad_Complex_nuc->Osteogenic_Genes

Caption: OD36 HCl inhibits the ALK2-Smad signaling pathway.

Data Presentation

In Vitro Inhibitory Activity
TargetAssay TypeIC50 (nM)KD (nM)Reference
RIPK2Kinase Assay5.3-
ALK2Kinase Assay4737
ALK2 (R206H)Kinase Assay22-
ALK1Kinase Assay-90
Kinase Selectivity

This compound was profiled against a panel of 366 kinases. At a concentration of 100 nM, significant inhibition (>50%) was observed for a limited number of kinases, highlighting its relative selectivity.

Kinase% Inhibition at 100 nM
RIPK2>90%
ALK2~80%
SIK2~80%
ACVR2B~80%
ACVRL1~80%

A more comprehensive kinase selectivity profile is not publicly available at this time.

In Vivo Efficacy

In a mouse model of MDP-induced acute peritonitis, a single intraperitoneal dose of this compound demonstrated significant anti-inflammatory effects.

ModelSpeciesDoseRouteEffectReference
MDP-induced peritonitisMouse6.25 mg/kgi.p.Inhibition of inflammatory cell recruitment (neutrophils and lymphocytes)
Pharmacokinetic Data

No publicly available pharmacokinetic data for this compound (e.g., Cmax, Tmax, AUC, oral bioavailability) was identified.

Experimental Protocols

RIPK2 Kinase Assay (Radiometric)

This protocol is based on the methods described in Tigno-Aranjuez et al., 2014.

RIPK2_Assay_Workflow start Start step1 Prepare reaction mix: - Kinase buffer - RIPK2 enzyme - OD36 HCl (various conc.) - Vehicle control (DMSO) start->step1 step2 Pre-incubate for 10 min at RT step1->step2 step3 Initiate reaction with: - ATP (radiolabeled, e.g., [γ-33P]ATP) - Substrate (e.g., myelin basic protein) step2->step3 step4 Incubate for 2 hours at RT step3->step4 step5 Stop reaction step4->step5 step6 Spot reaction mix onto filter paper step5->step6 step7 Wash filters to remove unincorporated ATP step6->step7 step8 Measure radioactivity (scintillation counting) step7->step8 end End step8->end

Caption: Workflow for a radiometric RIPK2 kinase assay.
  • Reaction Setup: In a 96-well plate, combine the kinase buffer, RIPK2 enzyme, and varying concentrations of this compound or vehicle control (DMSO).

  • Pre-incubation: Incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add a mixture of radiolabeled ATP (e.g., [γ-³³P]ATP) and a suitable substrate (e.g., myelin basic protein) to each well to start the kinase reaction.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature.

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Substrate Capture: Spot the reaction mixture onto a filter paper (e.g., P81 phosphocellulose paper).

  • Washing: Wash the filter paper multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated radiolabeled ATP.

  • Detection: Measure the radioactivity remaining on the filter paper using a scintillation counter. The amount of radioactivity is proportional to the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

Western Blot for Phospho-Smad1/5 in KS483 Cells

This protocol is based on the methods described in Sánchez-Duffhues et al., 2019.

pSmad_Western_Blot_Workflow start Start step1 Seed KS483 cells and grow to confluency start->step1 step2 Pre-treat with OD36 HCl (0.1-1 µM) for 24 hours step1->step2 step3 Stimulate with BMP-6 (50 ng/mL) for a specified time (e.g., 1 hour) step2->step3 step4 Lyse cells and collect protein extracts step3->step4 step5 Determine protein concentration (e.g., BCA assay) step4->step5 step6 Perform SDS-PAGE and transfer to PVDF membrane step5->step6 step7 Block membrane and probe with primary antibodies (anti-p-Smad1/5, anti-total Smad1/5, anti-loading control) step6->step7 step8 Incubate with HRP-conjugated secondary antibodies step7->step8 step9 Detect chemiluminescence and quantify band intensities step8->step9 end End step9->end

Caption: Workflow for Western blot analysis of p-Smad1/5.
  • Cell Culture and Treatment: Seed KS483 cells in culture plates and grow until they reach the desired confluency. Pre-treat the cells with this compound at concentrations ranging from 0.1 to 1 µM for 24 hours.

  • Stimulation: Stimulate the cells with 50 ng/mL of BMP-6 for a defined period (e.g., 1 hour) to induce Smad1/5 phosphorylation.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard method such as the bicinchoninic acid (BCA) assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-Smad1/5, total Smad1/5, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software and normalize the phospho-Smad1/5 signal to the total Smad1/5 and loading control signals.

MDP-Induced Acute Peritonitis in Mice

This protocol is based on the methods described in Tigno-Aranjuez et al., 2014.

  • Animal Acclimatization: Acclimatize the mice to the experimental conditions for at least one week prior to the experiment.

  • Inhibitor Administration: Administer this compound (6.25 mg/kg) or vehicle control via intraperitoneal (i.p.) injection.

  • Induction of Peritonitis: After a specified pre-treatment time (e.g., 30 minutes), induce peritonitis by i.p. injection of muramyl dipeptide (MDP).

  • Peritoneal Lavage: At a defined time point after MDP injection (e.g., 4-6 hours), euthanize the mice and perform a peritoneal lavage by injecting and then withdrawing a fixed volume of sterile PBS or saline into the peritoneal cavity.

  • Cell Counting and Differentiation:

    • Determine the total number of inflammatory cells in the peritoneal lavage fluid using a hemocytometer or an automated cell counter.

    • Prepare cytospin slides from the lavage fluid and stain with a differential stain (e.g., Wright-Giemsa) to identify and count the different types of inflammatory cells (e.g., neutrophils, lymphocytes, macrophages).

  • Data Analysis: Compare the number and composition of inflammatory cells in the peritoneal lavage fluid of this compound-treated mice with those of the vehicle-treated control group.

Conclusion

This compound is a potent dual inhibitor of RIPK2 and ALK2, demonstrating significant anti-inflammatory and anti-osteogenic activities in preclinical models. Its mechanism of action involves the direct inhibition of the kinase activity of these two enzymes, leading to the suppression of downstream NF-κB/MAPK and Smad signaling pathways, respectively. The data presented in this guide highlight the potential of this compound as a valuable research tool for elucidating the roles of RIPK2 and ALK2 in health and disease. Further studies are warranted to explore its full therapeutic potential, including a comprehensive characterization of its kinase selectivity and pharmacokinetic profile.

References

OD36 Hydrochloride: A Technical Guide to its Function as a Potent Dual ALK2 and RIPK2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of OD36 hydrochloride, a macrocyclic compound identified as a potent dual inhibitor of Activin receptor-like kinase 2 (ALK2) and Receptor-Interacting Protein Kinase 2 (RIPK2). This document details its mechanism of action, inhibitory activity, and its function in relevant signaling pathways, particularly in the context of Fibrodysplasia Ossificans Progressiva (FOP).

Core Mechanism of Action

This compound functions as an ATP-competitive inhibitor, binding to the ATP pocket of both ALK2 and RIPK2 kinases.[1][2][3] This binding prevents the phosphorylation of downstream substrates, thereby blocking their signaling cascades. Its macrocyclic structure contributes to its potent and specific binding.[1][2] In the context of ALK2, a member of the bone morphogenetic protein (BMP) type I receptor family, OD36 effectively antagonizes the signaling initiated by ligands such as BMPs and activin A.[4][5] This is particularly relevant for the constitutively active mutant ALK2 (R206H) found in FOP, a rare genetic disorder characterized by progressive heterotopic ossification.[4][6][7]

The inhibitory action of OD36 on RIPK2, an adaptor kinase crucial for NOD-mediated NF-κB activation, positions it as a potential therapeutic for inflammatory diseases.[3][5] OD36 has been shown to inhibit RIPK2 autophosphorylation and downstream NF-κB and MAPK signaling.[3][5]

Quantitative Inhibitory Profile

The following tables summarize the quantitative data on the inhibitory potency and binding affinity of this compound against its primary targets and related kinases.

Target Kinase Parameter Value (nM) Reference
ALK2 (wild-type)IC5047[2]
ALK2 (wild-type)KD37[1][2]
ALK2 (R206H mutant)IC5022[2]
RIPK2IC505.3[1][2][3][5][8]
ALK1KD90[1][2]
SIK2% Inhibition @ 100 nM~80%[3]
ACVR2B% Inhibition @ 100 nM~80%[3]
ACVRL1% Inhibition @ 100 nM~80%[3]

Signaling Pathway Inhibition

This compound effectively modulates the ALK2 signaling pathway, which plays a critical role in bone formation and is aberrantly activated in FOP. The diagram below illustrates the canonical BMP/ALK2 signaling pathway and the inhibitory action of OD36.

ALK2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TypeII_R BMP Type II Receptor ALK2 ALK2 (Type I Receptor) TypeII_R->ALK2 2. Receptor Complex Formation & ALK2 Phosphorylation Smad15 Smad1/5 ALK2->Smad15 3. Smad1/5 Phosphorylation Ligand BMP / Activin A Ligand->TypeII_R 1. Ligand Binding pSmad15 p-Smad1/5 Smad_complex Smad1/5/4 Complex pSmad15->Smad_complex 4. Complex Formation Smad4 Smad4 Smad4->Smad_complex Gene_expression Target Gene Expression (e.g., ID-1, ID-3) Smad_complex->Gene_expression 5. Nuclear Translocation & Gene Regulation OD36 OD36 OD36->ALK2 Inhibition

Caption: ALK2 signaling pathway and the inhibitory action of OD36.

Experimental Protocols

This section outlines the methodologies for key experiments cited in the characterization of this compound.

In Vitro Kinase Assays
  • Objective: To determine the half-maximal inhibitory concentration (IC50) and binding affinity (KD) of OD36 against target kinases.

  • Methodology:

    • Recombinant human kinases (ALK1, ALK2, ALK2 R206H, RIPK2) are used.

    • For IC50 determination, kinase activity is measured in the presence of varying concentrations of this compound, a suitable substrate (e.g., a generic peptide substrate or a specific protein like SMAD1), and ATP. The reaction progress is monitored, often by quantifying the amount of phosphorylated substrate using methods like radiometric assays (33P-ATP) or fluorescence-based assays.

    • For KD determination, techniques such as Kinase Binding Assays (e.g., KiNativ) or Surface Plasmon Resonance (SPR) can be employed to measure the direct binding of OD36 to the kinase.

    • Data is plotted as percent inhibition versus log inhibitor concentration and fitted to a sigmoidal dose-response curve to calculate the IC50.

Cellular Phospho-Smad1/5 Western Blot Assay
  • Objective: To assess the ability of OD36 to inhibit BMP/activin A-induced Smad1/5 phosphorylation in a cellular context.

  • Methodology:

    • Cell Culture: KS483 cells or Fibrodysplasia Ossificans Progressiva-derived Endothelial Colony-Forming Cells (FOP-ECFCs) are cultured under standard conditions.[1][4]

    • Treatment: Cells are pre-incubated with various concentrations of this compound (e.g., 0.1-1 µM) for a specified duration (e.g., 24 hours).[1][2]

    • Stimulation: Cells are then stimulated with a ligand such as BMP-6 (e.g., 50 ng/mL) or activin A (e.g., 50 ng/mL) for a short period (e.g., 30-60 minutes) to induce Smad1/5 phosphorylation.[1][4]

    • Lysis and Protein Quantification: Cells are lysed, and total protein concentration is determined using a standard method (e.g., BCA assay).

    • Western Blotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane (e.g., PVDF), and probed with primary antibodies specific for phosphorylated Smad1/5 and total Smad1/5 (as a loading control).

    • Detection: Membranes are incubated with appropriate secondary antibodies conjugated to an enzyme (e.g., HRP), and the signal is detected using a chemiluminescent substrate. Band intensities are quantified using densitometry.

Experimental_Workflow cluster_setup Experimental Setup cluster_stimulation Stimulation cluster_analysis Downstream Analysis Cell_Culture Cell Seeding (e.g., FOP-ECFCs) Preincubation Pre-incubation with OD36 (0.5 µM) Cell_Culture->Preincubation Stimulation Stimulation with Activin A or BMP-6 Preincubation->Stimulation Western_Blot Western Blot for p-Smad1/5 Stimulation->Western_Blot Gene_Expression qPCR for ID-1/ID-3 Stimulation->Gene_Expression Differentiation_Assay Osteogenic/Chondrogenic Differentiation Assays Stimulation->Differentiation_Assay

Caption: General experimental workflow for evaluating ALK2 inhibitors.

Chondrogenic and Osteogenic Differentiation Assays
  • Objective: To evaluate the effect of OD36 on the differentiation of progenitor cells into chondrocytes and osteoblasts.

  • Methodology:

    • Chondrogenic Differentiation:

      • ATDC5 cells overexpressing ALK2 R206H are cultured in micromasses in a chondrogenic medium.[4]

      • Cells are treated with BMP-6 or activin A (e.g., 50 ng/mL) in the presence or absence of OD36 (e.g., 0.5 µM) for an extended period (e.g., 21 days).[4]

      • Chondrogenesis is assessed by Alcian Blue staining for proteoglycans, with quantification by absorbance after solubilization.[4] Gene expression of chondrogenic markers (e.g., Collagen 2, Sox9, Mmp13, Collagen X) can also be analyzed by qPCR.[4]

    • Osteogenic Differentiation:

      • FOP-ECFCs are cultured in an osteogenic medium.[4]

      • Cells are stimulated with activin A or BMP-6 in the presence or absence of OD36.[4]

      • Osteogenic differentiation is evaluated by assessing alkaline phosphatase (ALP) activity and by Alizarin Red S staining for calcium deposition.

In Vivo Efficacy

In a mouse model of muramyl dipeptide (MDP)-induced acute peritonitis, a single intraperitoneal injection of OD36 (6.25 mg/kg) demonstrated anti-inflammatory effects.[1][9] The treatment led to a reduction in the recruitment of inflammatory cells, particularly neutrophils, to the peritoneum.[1][9] Furthermore, a decrease in the expression of RIPK2-specific genes and inflammatory cytokines and chemokines was observed.[1][9]

Summary and Future Directions

This compound is a potent, dual inhibitor of ALK2 and RIPK2 with promising therapeutic potential for both FOP and inflammatory diseases. Its ability to selectively inhibit the mutant ALK2 receptor in FOP and to suppress inflammatory signaling pathways highlights its significance. Further research is warranted to explore its pharmacokinetic and pharmacodynamic properties, as well as its long-term safety and efficacy in preclinical models of FOP and various inflammatory conditions. The detailed experimental protocols provided herein serve as a valuable resource for researchers aiming to further investigate the biological activities of OD36 and similar compounds.

References

The Structure-Activity Relationship of OD36 Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

OD36 hydrochloride is a potent, macrocyclic small molecule inhibitor targeting Receptor-Interacting Protein Kinase 2 (RIPK2) and Activin Receptor-Like Kinase 2 (ALK2). Its unique macrocyclic scaffold imparts high affinity and improved selectivity, making it a valuable tool for studying cellular signaling pathways and a promising starting point for the development of therapeutics for inflammatory diseases and rare genetic disorders like Fibrodysplasia Ossificans Progressiva (FOP). This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of OD36, detailed experimental protocols for its characterization, and a visual representation of its mechanism of action within key signaling pathways.

Core Structure and Binding Mode

OD36 is a macrocyclic inhibitor built upon an ATP-mimetic pyrazolo[1,5-a]pyrimidine scaffold. The macrocyclic linker is a key structural feature that enhances its binding affinity and selectivity. X-ray crystallography has revealed that OD36 binds to the ATP pocket of the ALK2 kinase domain. The pyrazolo[1,5-a]pyrimidine core forms a crucial hydrogen bond with the hinge residue His286, a common interaction for ATP-competitive inhibitors. The macrocyclic linker extends into the hydrophobic back pocket and the ribose-binding region, contributing to the compound's high affinity and selectivity.

Structure-Activity Relationship (SAR)

The macrocyclic nature of OD36 is central to its potent inhibitory activity and selectivity profile. The following table summarizes the available quantitative data for OD36 and related compounds, highlighting key SAR insights.

CompoundStructureTargetIC50 (nM)Kd (nM)Key Structural Features & SAR Insights
OD36 Macrocyclic pyrazolo[1,5-a]pyrimidineRIPK25.3[1]-The macrocyclic structure provides high potency.
ALK2 (wild-type)47[1]37[1]Potent inhibitor of both RIPK2 and ALK2.
ALK2 (R206H mutant)22[1]-Increased potency against the constitutively active FOP-associated mutant.
ALK1-90[1]Demonstrates selectivity over other ALK family members.
OD52 Macrocyclic pyrazolo[1,5-a]pyrimidine (modified linker)ALK2--A further optimized macrocycle with improved selectivity for ALK2, developed from the same chemical series as OD36.[2]
LDN-193189 Non-macrocyclic pyrazolo[1,5-a]pyrimidineALK2--A reference compound that is less selective than the macrocyclic inhibitors OD36 and OD52.[2]

Key SAR Observations:

  • Macrocyclization: The introduction of a macrocyclic linker, as seen in OD36 and OD52, is a critical determinant of high potency and selectivity for ALK2 compared to non-macrocyclic analogs like LDN-193189.[2] This is attributed to the pre-organization of the molecule into a bioactive conformation, reducing the entropic penalty of binding.

  • Linker Composition and Length: While specific data on a series of OD36 analogs with varying linkers is limited, the development of OD52 with a modified linker suggests that optimization of the linker's length and composition can fine-tune the selectivity profile.[2]

  • Core Scaffold: The pyrazolo[1,5-a]pyrimidine core serves as an effective ATP-mimetic scaffold, anchoring the inhibitor in the active site through hydrogen bonding with the kinase hinge region.

Experimental Protocols

Kinase Activity Assays

1. RIPK2 Kinase Activity Assay (ADP-Glo™ Assay)

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.

  • Materials:

    • Recombinant active RIPK2 enzyme

    • Myelin Basic Protein (MBP) as a substrate

    • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

    • ATP solution

    • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

    • This compound or other test compounds

  • Procedure:

    • Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO) and then in Kinase Assay Buffer.

    • In a 384-well plate, add 1 µL of the diluted compound or vehicle control.

    • Add 2 µL of RIPK2 enzyme solution to each well.

    • Add 2 µL of a substrate/ATP mix (containing MBP and ATP at desired concentrations) to initiate the reaction.

    • Incubate the plate at room temperature for 60 minutes.

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition and determine the IC50 value by fitting the data to a dose-response curve.

2. ALK2 Kinase Activity Assay (LanthaScreen™ Eu Kinase Binding Assay)

This is a fluorescence resonance energy transfer (FRET)-based assay that measures the binding of the inhibitor to the kinase.

  • Materials:

    • Recombinant ALK2 enzyme (e.g., GST-tagged)

    • Europium-labeled anti-GST antibody

    • Alexa Fluor™ 647-labeled kinase tracer (ATP-competitive)

    • Kinase Buffer A

    • This compound or other test compounds

  • Procedure:

    • Prepare serial dilutions of this compound.

    • In a 384-well plate, add 4 µL of the diluted compound.

    • Add 8 µL of a pre-mixed solution containing the ALK2 enzyme and the europium-labeled antibody.

    • Add 4 µL of the Alexa Fluor™ 647-labeled tracer.

    • Incubate the plate at room temperature for 60 minutes.

    • Read the FRET signal on a compatible plate reader (measuring emission at two wavelengths).

    • The binding of the tracer to the kinase results in a high FRET signal. Inhibition by OD36 displaces the tracer, leading to a decrease in the FRET signal.

    • Calculate IC50 values based on the displacement of the tracer.

Cellular Assay

Western Blot for Phospho-Smad1/5

This assay measures the inhibition of ALK2-mediated phosphorylation of its downstream substrates, Smad1 and Smad5, in a cellular context.

  • Materials:

    • Cells expressing wild-type or mutant ALK2 (e.g., C2C12 myoblasts or FOP patient-derived cells)

    • Cell culture medium and supplements

    • Activin A or BMP6 to stimulate the pathway

    • This compound

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Primary antibodies: anti-phospho-Smad1/5, anti-total Smad1

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

  • Procedure:

    • Plate the cells and allow them to adhere.

    • Starve the cells in a low-serum medium for a few hours.

    • Pre-treat the cells with various concentrations of this compound or vehicle control for 1 hour.

    • Stimulate the cells with Activin A (e.g., 50 ng/mL) or BMP6 for 30-60 minutes.

    • Wash the cells with cold PBS and lyse them on ice with lysis buffer.[3]

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.[3]

    • Block the membrane and incubate with the primary antibody against phospho-Smad1/5 overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody against total Smad1 to confirm equal loading.

    • Quantify the band intensities to determine the extent of inhibition of Smad1/5 phosphorylation.

Signaling Pathways and Mechanism of Action

This compound exerts its biological effects by inhibiting the kinase activity of RIPK2 and ALK2, thereby modulating their respective signaling pathways.

NOD2-RIPK2 Signaling Pathway

The NOD2 (Nucleotide-binding Oligomerization Domain-containing protein 2) receptor is an intracellular pattern recognition receptor that recognizes muramyl dipeptide (MDP), a component of bacterial peptidoglycan. Upon MDP binding, NOD2 recruits RIPK2, leading to the activation of downstream inflammatory signaling pathways, primarily NF-κB and MAPKs. OD36, by inhibiting the kinase activity of RIPK2, blocks this signaling cascade.

NOD2_RIPK2_Signaling cluster_membrane Cytoplasm MDP MDP (Muramyl Dipeptide) NOD2 NOD2 MDP->NOD2 binds RIPK2 RIPK2 NOD2->RIPK2 recruits TAK1 TAK1 RIPK2->TAK1 activates OD36 This compound OD36->RIPK2 inhibits IKK IKK Complex TAK1->IKK activates NFkB NF-κB IKK->NFkB activates Inflammation Inflammatory Gene Expression NFkB->Inflammation promotes

NOD2-RIPK2 signaling pathway and inhibition by OD36.
ALK2 Signaling Pathway

ALK2 is a type I receptor for bone morphogenetic proteins (BMPs) and, in the context of FOP-associated mutations (e.g., R206H), can also be activated by activins. Ligand binding induces the formation of a receptor complex with a type II receptor, leading to the phosphorylation and activation of ALK2. Activated ALK2 then phosphorylates the downstream signaling molecules Smad1, Smad5, and Smad8 (Smad1/5/8). These phosphorylated Smads then complex with Smad4 and translocate to the nucleus to regulate the transcription of genes involved in osteogenesis. OD36 inhibits the kinase activity of ALK2, thereby preventing the phosphorylation of Smad1/5/8 and blocking the downstream signaling cascade.

ALK2_Signaling Ligand BMPs / Activin A (in FOP) TypeII_R Type II Receptor Ligand->TypeII_R binds ALK2 ALK2 (Type I Receptor) TypeII_R->ALK2 activates Smad1_5 Smad1/5 ALK2->Smad1_5 phosphorylates OD36 This compound OD36->ALK2 inhibits pSmad1_5 p-Smad1/5 Smad_complex Smad Complex pSmad1_5->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus translocates to Gene_expression Osteogenic Gene Expression Nucleus->Gene_expression regulates

ALK2 signaling pathway and its inhibition by OD36.

Conclusion

This compound is a well-characterized dual inhibitor of RIPK2 and ALK2. Its macrocyclic structure is a key determinant of its high potency and selectivity. The structure-activity relationship, though not yet exhaustively explored in the public domain, clearly indicates the superiority of the macrocyclic scaffold for this target class. The provided experimental protocols offer a robust framework for the further investigation of OD36 and the development of novel analogs. The detailed understanding of its interaction with the NOD2-RIPK2 and ALK2 signaling pathways underscores its potential as a valuable research tool and a foundation for the design of new therapeutic agents.

References

OD36 Hydrochloride: A Technical Guide to its Inhibitory Effect on the NOD2 Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of OD36 hydrochloride, a potent small molecule inhibitor, and its targeted effects on the Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2) signaling pathway. We will explore its mechanism of action, present key quantitative data, detail relevant experimental protocols, and visualize the complex signaling cascades involved.

Introduction: The NOD2 Signaling Pathway

The innate immune system relies on pattern recognition receptors (PRRs) to detect microbial components and initiate a defensive response. NOD2 is a cytosolic PRR that recognizes muramyl dipeptide (MDP), a conserved motif within the peptidoglycan of most bacteria.[1] Upon MDP binding, NOD2 undergoes a conformational change, leading to the recruitment and activation of the serine/threonine kinase RIPK2 (Receptor-Interacting Protein Kinase 2).[1][2][3]

RIPK2 is the central and indispensable kinase in the NOD1 and NOD2 signaling pathways.[4][5] Its activation triggers a cascade of downstream events, including its own autophosphorylation and ubiquitination, which serves as a scaffold to recruit further signaling complexes.[3][6][7] This ultimately leads to the activation of the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, culminating in the transcription and release of pro-inflammatory cytokines and chemokines.[2][4][7][8]

Dysregulation of the NOD2-RIPK2 signaling axis is strongly associated with a variety of chronic inflammatory and autoimmune diseases, including Crohn's disease, Blau syndrome, and early-onset sarcoidosis.[2][7][9] Consequently, targeting this pathway, specifically through the inhibition of RIPK2, has emerged as a promising therapeutic strategy.[2][4] this compound is a potent and selective macrocyclic inhibitor of RIPK2, designed to modulate this critical inflammatory pathway.[10]

Mechanism of Action of this compound

This compound exerts its effect by directly targeting the ATP-binding pocket of RIPK2.[11][12][13] By competitively inhibiting the kinase activity of RIPK2, OD36 effectively blocks the entire downstream signaling cascade initiated by NOD2 activation.

The key inhibitory actions of OD36 include:

  • Inhibition of RIPK2 Autophosphorylation: OD36 prevents the auto-phosphorylation of RIPK2, a critical step for its activation and signaling function.[4][14]

  • Blockade of Downstream NF-κB Signaling: By inhibiting RIPK2, OD36 prevents the activation of the IKK complex, thereby blocking the phosphorylation and subsequent degradation of IκBα. This keeps the NF-κB heterodimer sequestered in the cytoplasm, preventing the transcription of inflammatory genes.[4][6][14]

  • Inhibition of MAPK Pathway Activation: The activation of MAPKs, such as ERK, JNK, and p38, is also dependent on RIPK2. OD36 has been shown to inhibit MDP-induced MAPK activation.[4][14]

  • Reduction of Inflammatory Gene Expression: The ultimate outcome of OD36-mediated RIPK2 inhibition is a significant downregulation in the expression of RIPK2-dependent genes, including various pro-inflammatory cytokines and chemokines.[11]

Quantitative Data Summary

The potency and selectivity of this compound have been characterized in various biochemical and cellular assays. The following table summarizes the key quantitative metrics.

ParameterValueTarget/SystemReference
IC50 5.3 nMRIPK2 Kinase Activity[11][12][14][15][16]
Kd 37 nMALK2 Kinase[11][12][15]
IC50 47 nMALK2 Kinase[11][12]
IC50 22 nMALK2 R206H Mutant[11][12]
In Vivo Dosage 6.25 mg/kg (i.p.)Mouse MDP-Induced Peritonitis Model[11][13]
In Vivo Effect Inhibition of inflammatory cell recruitmentMouse MDP-Induced Peritonitis Model[11][13][14]

Visualizing the NOD2 Signaling Pathway and OD36 Inhibition

The following diagram illustrates the NOD2 signaling cascade and the specific point of intervention by this compound.

NOD2_Pathway cluster_extracellular cluster_cytosol cluster_nucleus MDP MDP (Muramyl Dipeptide) NOD2 NOD2 MDP->NOD2 Binds RIPK2_inactive RIPK2 (Inactive) NOD2->RIPK2_inactive Recruits & Activates (CARD-CARD interaction) RIPK2_active RIPK2 (Active) (Phosphorylated/ Ubiquitinated) RIPK2_inactive->RIPK2_active Autophosphorylation & Ubiquitination TAK1_complex TAK1/TAB Complex RIPK2_active->TAK1_complex Activates IKK_complex IKK Complex RIPK2_active->IKK_complex Activates OD36 This compound OD36->RIPK2_inactive Inhibits ATP Binding MAPK_pathway MAPK Pathway (JNK, p38, ERK) TAK1_complex->MAPK_pathway Activates IkB IκB IKK_complex->IkB Phosphorylates IkB->IkB NFkB NF-κB (p50/p65) NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocates Inflammatory_Genes Inflammatory Gene Transcription NFkB_nucleus->Inflammatory_Genes Induces

Caption: The NOD2 signaling pathway initiated by MDP, leading to NF-κB and MAPK activation. This compound inhibits the kinase activity of RIPK2, blocking all downstream signaling.

Experimental Protocols

This section details generalized protocols for assessing the efficacy of RIPK2 inhibitors like this compound, based on methodologies described in the literature.

  • Objective: To determine the concentration of this compound required to inhibit 50% of RIPK2 kinase activity.

  • Principle: A radiometric or fluorescence-based assay measures the phosphorylation of a generic kinase substrate by recombinant human RIPK2 in the presence of varying concentrations of the inhibitor.

  • Methodology:

    • Reagents: Recombinant human RIPK2, kinase buffer, ATP (with γ-³²P-ATP for radiometric assay), appropriate peptide substrate, and this compound stock solution.

    • Procedure: a. Serially dilute this compound to create a range of concentrations. b. In a microplate, combine recombinant RIPK2, the peptide substrate, and the diluted inhibitor in kinase buffer. c. Initiate the kinase reaction by adding ATP. d. Incubate at 30°C for a specified time (e.g., 30-60 minutes). e. Terminate the reaction. f. Measure the amount of substrate phosphorylation. For radiometric assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity. For fluorescence assays, a specific antibody and detection reagent are used.

    • Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

  • Objective: To confirm that OD36 inhibits NOD2-driven signaling in a cellular context.

  • Cell Lines: Human monocytic THP-1 cells, human colorectal adenocarcinoma HT-29 cells, or Bone Marrow-Derived Macrophages (BMDMs) are commonly used as they endogenously express the NOD2 pathway components.[13]

  • Methodology:

    • Cell Culture and Treatment: a. Culture cells to an appropriate density. b. Pre-treat the cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for a specified duration (e.g., 1-2 hours or overnight).[13] c. Stimulate the cells with MDP (e.g., 10 µg/mL) for a short period (e.g., 15-30 minutes for phosphorylation events, longer for cytokine production).

    • Western Blot Analysis: a. Lyse the cells and collect total protein. b. Separate proteins by SDS-PAGE and transfer to a PVDF membrane. c. Probe with primary antibodies against phosphorylated forms of key signaling proteins (e.g., p-RIPK2, p-IκBα, p-p38, p-ERK) and their total protein counterparts as loading controls. d. Incubate with appropriate secondary antibodies and visualize using chemiluminescence.

    • Cytokine Production Analysis (ELISA): a. For cytokine measurements, stimulate cells for a longer duration (e.g., 6-24 hours). b. Collect the cell culture supernatant. c. Measure the concentration of secreted cytokines (e.g., TNF-α, IL-6) using commercially available ELISA kits according to the manufacturer's instructions.

  • Objective: To evaluate the anti-inflammatory efficacy of OD36 in a living organism.

  • Animal Model: C57BL/6 mice are typically used.

  • Methodology:

    • Treatment: a. Administer this compound (e.g., 6.25 mg/kg) or vehicle control via intraperitoneal (i.p.) injection.[13] b. After a short pre-treatment period (e.g., 30 minutes), induce peritonitis by i.p. injection of MDP (e.g., 150 µg).[13]

    • Sample Collection: a. After a set time (e.g., 4 hours), euthanize the mice and perform a peritoneal lavage with sterile PBS to collect the inflammatory cell infiltrate.[13]

    • Analysis: a. Cellular Infiltration: Perform a total and differential cell count on the lavage fluid using a hematology analyzer or manual counting with staining to quantify the recruitment of neutrophils, lymphocytes, and other immune cells.[4][13] b. Gene Expression (qRT-PCR): Isolate RNA from the collected peritoneal cells. Synthesize cDNA and perform quantitative real-time PCR to measure the expression levels of RIPK2-dependent inflammatory genes (e.g., Tnf, Il6, Cxcl1).[4]

Experimental Workflow Visualization

The following diagram outlines a typical workflow for screening and validating a RIPK2 inhibitor.

Workflow cluster_invitro In Vitro / Biochemical Screening cluster_cellular Cell-Based Validation cluster_invivo In Vivo Efficacy Model a1 Compound Library a2 Primary Screen: Biochemical RIPK2 Kinase Assay a1->a2 a3 Identify Hits a2->a3 a4 IC50 Determination a3->a4 b1 Treat Cells (e.g., THP-1) with Hit Compound + MDP a4->b1 Promising Candidate b2 Western Blot: Assess p-RIPK2, p-IκBα, p-MAPK b1->b2 b3 ELISA: Measure Cytokine Secretion (TNFα, IL-6) b1->b3 b4 Confirm Cellular Activity b2->b4 b3->b4 c1 MDP-Induced Peritonitis in Mice b4->c1 Lead Candidate c2 Administer Lead Compound c1->c2 c3 Analyze Peritoneal Lavage: - Cell Counts - qRT-PCR for Inflammatory Genes c2->c3 c4 Evaluate In Vivo Efficacy c3->c4

Caption: A standard workflow for the identification and validation of a RIPK2 inhibitor like OD36, from initial screening to in vivo testing.

Conclusion

This compound is a highly potent inhibitor of RIPK2, a critical kinase that mediates pro-inflammatory signaling downstream of the intracellular bacterial sensor NOD2. By binding to the ATP pocket of RIPK2, OD36 effectively abrogates the activation of NF-κB and MAPK pathways, leading to a marked reduction in inflammatory responses both in vitro and in vivo.[4][13][14] The data presented in this guide underscore the potential of OD36 and similar RIPK2 inhibitors as valuable research tools and as a promising therapeutic strategy for a range of inflammatory disorders characterized by aberrant NOD2 signaling.

References

OD36 Hydrochloride: A Technical Guide for the Investigation of Inflammatory Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of OD36 hydrochloride, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2), for the study of inflammatory pathways. This document details its mechanism of action, presents key quantitative data, outlines experimental protocols, and visualizes the signaling pathways involved.

Core Concepts: Mechanism of Action of this compound

This compound is a macrocyclic small molecule that functions as a potent inhibitor of RIPK2, a key serine/threonine kinase that transduces signals from the intracellular pattern recognition receptors NOD1 and NOD2.[1][2] Upon recognition of bacterial peptidoglycans, such as muramyl dipeptide (MDP) by NOD2, RIPK2 is activated, leading to the initiation of downstream inflammatory signaling cascades.[2][3]

OD36 exerts its inhibitory effect by binding to the ATP-binding pocket of RIPK2's kinase domain.[2][3] This competitive inhibition prevents the autophosphorylation of RIPK2, a critical step in its activation.[3] Consequently, the recruitment and activation of downstream signaling components are blocked, leading to the suppression of pro-inflammatory pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2][3][4] The inhibition of these pathways results in a significant reduction in the transcription and secretion of various pro-inflammatory cytokines and chemokines.[3][4]

In addition to its potent activity against RIPK2, OD36 has also been shown to inhibit Activin A receptor type 1 (ACVR1), also known as ALK2.[5][6] This dual activity should be considered when designing and interpreting experiments.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the potency and efficacy of this compound from various in vitro and in vivo studies.

Table 1: In Vitro Potency of this compound

TargetParameterValue (nM)Reference(s)
RIPK2IC505.3[5][6][7]
ALK2 (ACVR1)Kd37[5][6][7]
ALK2IC5047[5][6]
ALK2 R206HIC5022[5][6]
ALK1Kd90[5][6]

Table 2: In Vivo Efficacy of OD36 in a Muramyl Dipeptide (MDP)-Induced Peritonitis Mouse Model

Animal ModelDosageAdministration RouteKey FindingsReference(s)
C57BL/6 mice6.25 mg/kgIntraperitoneal (i.p.)- Inhibited the recruitment of inflammatory cells (neutrophils and lymphocytes) to the peritoneum.- Decreased the expression of RIPK2-specific genes.- Reduced the expression of inflammatory cytokine and chemokine genes.[3][4][5][6][8]

Signaling Pathway

The following diagram illustrates the role of RIPK2 in the NOD2 signaling pathway and the mechanism of inhibition by OD36.

OD36_Mechanism_of_Action cluster_extracellular cluster_cell Cellular Compartment cluster_cytoplasm cluster_nucleus Nucleus MDP Muramyl Dipeptide (MDP) NOD2 NOD2 MDP->NOD2 Binds to RIPK2_inactive RIPK2 (Inactive) NOD2->RIPK2_inactive Recruits & Activates RIPK2_active RIPK2-P (Active) RIPK2_inactive->RIPK2_active Autophosphorylation TAK1 TAK1 RIPK2_active->TAK1 Activates OD36 This compound OD36->RIPK2_inactive Inhibits (Binds to ATP pocket) IKK_complex IKK Complex TAK1->IKK_complex Activates MAPK_inactive MAPKs (Inactive) TAK1->MAPK_inactive Activates IκBα IκBα IKK_complex->IκBα Phosphorylates NFκB_inactive NF-κB (p50/p65) IKK_complex->NFκB_inactive Leads to degradation of IκBα & release of NF-κB NFκB_active NF-κB (Active) NFκB_inactive->NFκB_active Translocates MAPK_active MAPKs-P (Active) MAPK_inactive->MAPK_active Inflammatory_Genes Inflammatory Gene Transcription MAPK_active->Inflammatory_Genes NFκB_active->Inflammatory_Genes

Caption: NOD2 signaling pathway and OD36 inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound to study inflammatory pathways.

In Vitro Inhibition of RIPK2 Kinase Activity

Objective: To determine the half-maximal inhibitory concentration (IC50) of OD36 against RIPK2.

Materials:

  • Recombinant human RIPK2 enzyme

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP

  • Substrate peptide (e.g., a generic tyrosine kinase substrate)

  • This compound

  • Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • Microplate reader

Protocol:

  • Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO) and then dilute in kinase buffer.

  • In a 96-well plate, add the RIPK2 enzyme, the substrate peptide, and the different concentrations of OD36 or vehicle control (DMSO).

  • Initiate the kinase reaction by adding ATP to a final concentration within the linear range of the assay.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.

  • Plot the percentage of kinase inhibition against the logarithm of the OD36 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Assays for NF-κB and MAPK Pathway Inhibition

Objective: To assess the effect of OD36 on MDP-induced NF-κB and MAPK signaling in cultured cells.

Cell Lines:

  • Human colorectal adenocarcinoma cells (HT-29)

  • Bone marrow-derived macrophages (BMDMs) from mice

Materials:

  • Cell culture medium and supplements

  • This compound

  • Muramyl dipeptide (MDP)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibodies for Western blotting:

    • Phospho-p65 (NF-κB)

    • Total p65 (NF-κB)

    • Phospho-p38 MAPK

    • Total p38 MAPK

    • Phospho-ERK1/2

    • Total ERK1/2

    • β-actin (loading control)

  • Secondary antibodies conjugated to HRP

  • Chemiluminescent substrate

Protocol:

  • Seed the cells in appropriate culture plates and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of OD36 or vehicle control for a specified time (e.g., 1-2 hours).

  • Stimulate the cells with MDP (e.g., 10 µg/mL) for a time course (e.g., 0, 15, 30, 60 minutes).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Perform SDS-PAGE and Western blotting with the specified primary and secondary antibodies.

  • Visualize the protein bands using a chemiluminescent detection system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the extent of inhibition.

In Vivo Muramyl Dipeptide (MDP)-Induced Peritonitis Model

Objective: To evaluate the anti-inflammatory efficacy of OD36 in an acute in vivo model of inflammation.

Animal Model:

  • C57BL/6 mice

Materials:

  • This compound

  • Muramyl dipeptide (MDP)

  • Sterile phosphate-buffered saline (PBS)

  • Lavage buffer (e.g., PBS with 2 mM EDTA)

  • Flow cytometry antibodies (e.g., anti-Ly6G for neutrophils, anti-CD3 for lymphocytes)

  • RNA extraction reagents

  • qRT-PCR reagents (primers for inflammatory cytokines like TNF-α, IL-6, and chemokines like CXCL1)

Protocol:

  • Administer OD36 (6.25 mg/kg) or vehicle control to the mice via intraperitoneal (i.p.) injection.[3][4][5][8]

  • After a pre-treatment period (e.g., 30 minutes), induce peritonitis by i.p. injection of MDP (e.g., 100 µg in PBS).

  • At a specified time point after MDP injection (e.g., 4-6 hours), euthanize the mice.

  • Perform a peritoneal lavage by injecting and retrieving a known volume of lavage buffer.

  • Count the total number of cells in the peritoneal lavage fluid.

  • Perform flow cytometry analysis on the lavage cells to quantify the populations of neutrophils and lymphocytes.

  • Isolate RNA from the peritoneal cells and perform qRT-PCR to measure the gene expression of inflammatory mediators.

Experimental Workflow Visualization

The following diagram outlines the general workflow for evaluating the anti-inflammatory properties of this compound.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Interpretation kinase_assay Biochemical Kinase Assay (RIPK2, ALK2) data_analysis Quantitative Data Analysis (IC50, Statistical Analysis) kinase_assay->data_analysis cell_culture Cell Culture (e.g., HT-29, BMDMs) cellular_assay Cell-Based Assays (NF-κB & MAPK activation) cell_culture->cellular_assay cytokine_analysis Cytokine/Chemokine Measurement (ELISA, qRT-PCR) cellular_assay->cytokine_analysis cytokine_analysis->data_analysis animal_model Animal Model of Inflammation (MDP-induced peritonitis) treatment OD36 Administration animal_model->treatment readouts In Vivo Readouts (Cell recruitment, Cytokine levels) treatment->readouts readouts->data_analysis mechanism_elucidation Mechanism of Action Elucidation data_analysis->mechanism_elucidation

Caption: OD36 experimental workflow.

This guide provides a solid foundation for researchers interested in utilizing this compound as a tool to dissect inflammatory signaling pathways. The provided protocols and data serve as a starting point for designing and executing robust experiments to further elucidate the role of RIPK2 in health and disease.

References

An In-Depth Technical Guide to OD36 Hydrochloride In Vitro Kinase Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of in vitro kinase assays involving OD36 hydrochloride, a potent dual inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2) and Activin Receptor-Like Kinase 2 (ALK2). This document details the methodologies for key experiments, presents quantitative data in structured tables, and illustrates relevant signaling pathways and experimental workflows.

Introduction to this compound

This compound is a macrocyclic small molecule inhibitor that demonstrates high potency against RIPK2, a key mediator of inflammatory signaling pathways.[1][2] It also exhibits significant inhibitory activity against ALK2, a member of the Transforming Growth Factor-beta (TGF-β) superfamily of receptors.[1] The dual inhibitory nature of this compound makes it a valuable tool for studying the roles of RIPK2 and ALK2 in various physiological and pathological processes, including inflammation and bone morphogenesis. This compound acts as an ATP-competitive inhibitor, binding to the ATP pocket of its target kinases.[1]

Data Presentation: Kinase Selectivity and Potency

The inhibitory activity of this compound has been characterized against its primary targets and a selection of other kinases. The following tables summarize the available quantitative data on its potency and selectivity.

Table 1: Potency of this compound against Primary Targets

Target KinaseAssay TypeIC50 / KdReference
RIPK2In Vitro Kinase Assay5.3 nM (IC50)[1]
ALK2 (ACVR1)In Vitro Kinase Assay47 nM (IC50)[1]
ALK2 (ACVR1)Binding Assay37 nM (Kd)[1]
ALK2 R206HIn Vitro Kinase Assay22 nM (IC50)[1]
ALK1Binding Assay90 nM (Kd)[1]

Table 2: Selectivity Profile of this compound against Other Kinases

KinaseInhibition at 100 nMReference
SIK2Similar % inhibition to ALK2[2]

Note: A broader kinase selectivity screen against 366 kinases has been performed, indicating good overall selectivity for OD36. However, detailed tabular data from this screen is not publicly available. The information provided here is based on published findings.

Signaling Pathways

This compound modulates distinct signaling pathways through its inhibition of RIPK2 and ALK2.

RIPK2 Signaling Pathway

RIPK2 is a crucial component of the innate immune response, acting downstream of the pattern recognition receptors NOD1 and NOD2. Upon activation by bacterial peptidoglycans, NOD1/2 recruits RIPK2, leading to its autophosphorylation and ubiquitination. This initiates a signaling cascade that activates both the NF-κB and MAPK pathways, resulting in the production of pro-inflammatory cytokines. This compound, by inhibiting the kinase activity of RIPK2, blocks these downstream signaling events.

RIPK2_Signaling_Pathway Ligand Bacterial Peptidoglycan NOD1_2 NOD1/NOD2 Ligand->NOD1_2 RIPK2 RIPK2 NOD1_2->RIPK2 recruits Ub Ubiquitination RIPK2->Ub P Phosphorylation RIPK2->P NFkB_pathway NF-κB Pathway RIPK2->NFkB_pathway MAPK_pathway MAPK Pathway RIPK2->MAPK_pathway OD36 OD36 HCl OD36->RIPK2 inhibits Ub->RIPK2 P->RIPK2 Cytokines Pro-inflammatory Cytokines NFkB_pathway->Cytokines MAPK_pathway->Cytokines

Caption: RIPK2 signaling pathway and the inhibitory action of this compound.

ALK2 Signaling Pathway

ALK2 is a type I receptor in the BMP signaling pathway. Ligand binding (e.g., BMPs) induces the formation of a heteromeric complex with a type II BMP receptor. The type II receptor then phosphorylates the glycine-serine-rich (GS) domain of ALK2, activating its kinase domain. Activated ALK2 subsequently phosphorylates downstream SMAD proteins (SMAD1, SMAD5, SMAD8), which then form a complex with SMAD4 and translocate to the nucleus to regulate gene expression. This compound inhibits the kinase activity of ALK2, thereby preventing the phosphorylation of SMADs.

ALK2_Signaling_Pathway BMP_Ligand BMP Ligand TypeII_R Type II Receptor BMP_Ligand->TypeII_R ALK2 ALK2 (Type I Receptor) BMP_Ligand->ALK2 TypeII_R->ALK2 phosphorylates P_GS GS Domain Phosphorylation ALK2->P_GS SMAD1_5_8 SMAD1/5/8 ALK2->SMAD1_5_8 phosphorylates OD36 OD36 HCl OD36->ALK2 inhibits P_SMAD Phosphorylated SMAD1/5/8 SMAD_complex SMAD Complex P_SMAD->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus translocates to Gene_Expression Gene Expression Nucleus->Gene_Expression

Caption: ALK2 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

This section provides detailed methodologies for performing in vitro kinase assays to evaluate the inhibitory activity of this compound against RIPK2 and ALK2.

RIPK2 In Vitro Radiometric Kinase Assay

This protocol is adapted from methods used in the initial characterization of OD36.

Materials:

  • Recombinant human RIPK2 enzyme

  • Peptide substrate (e.g., RBER-CHKtide)

  • This compound stock solution (in DMSO)

  • [γ-³²P]ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[3]

  • Stop solution (e.g., phosphoric acid)

  • Filter paper or membrane

  • Scintillation counter

Procedure:

  • Prepare Kinase Reaction Mix: In a microcentrifuge tube, prepare a master mix containing the kinase assay buffer, recombinant RIPK2 enzyme, and the peptide substrate. The final concentrations should be optimized for linear reaction kinetics.

  • Inhibitor Pre-incubation: Add varying concentrations of this compound or DMSO (vehicle control) to the reaction wells.

  • Initiate Kinase Reaction: Start the reaction by adding [γ-³²P]ATP to each well. The final ATP concentration should be close to the Kₘ for RIPK2, if known, to accurately determine the IC50 value.

  • Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.[3]

  • Stop Reaction: Terminate the reaction by adding a stop solution.

  • Substrate Capture: Spot the reaction mixture onto filter paper to capture the phosphorylated peptide substrate.

  • Washing: Wash the filter paper extensively to remove unincorporated [γ-³²P]ATP.

  • Detection: Measure the amount of incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

RIPK2_Assay_Workflow Start Start Prepare_Mix Prepare Kinase Reaction Mix (RIPK2, Substrate, Buffer) Start->Prepare_Mix Add_Inhibitor Add OD36 HCl or DMSO Prepare_Mix->Add_Inhibitor Initiate_Reaction Initiate with [γ-³²P]ATP Add_Inhibitor->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Spot_Filter Spot on Filter Paper Stop_Reaction->Spot_Filter Wash Wash Filter Paper Spot_Filter->Wash Detect Scintillation Counting Wash->Detect Analyze Calculate % Inhibition and IC50 Detect->Analyze End End Analyze->End

Caption: Workflow for a RIPK2 in vitro radiometric kinase assay.

ALK2 In Vitro ADP-Glo™ Kinase Assay

This protocol is based on a commercially available assay format.

Materials:

  • Recombinant human ALK2 enzyme

  • Substrate (e.g., Casein or a specific peptide)

  • This compound stock solution (in DMSO)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Prepare Reagents: Prepare the kinase reaction buffer, ATP solution, and substrate solution.

  • Add Inhibitor: Add varying concentrations of this compound or DMSO (vehicle control) to the wells of the plate.

  • Add Enzyme and Substrate: Add the recombinant ALK2 enzyme and substrate to the wells.

  • Initiate Kinase Reaction: Start the reaction by adding ATP to each well.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes).

  • Terminate Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Convert ADP to ATP and Detect: Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP. This newly synthesized ATP is then used by a luciferase to generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Measure Luminescence: Read the luminescence signal using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and therefore to the kinase activity. Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

ALK2_Assay_Workflow Start Start Add_Inhibitor Add OD36 HCl or DMSO Start->Add_Inhibitor Add_Enzyme_Substrate Add ALK2 Enzyme and Substrate Add_Inhibitor->Add_Enzyme_Substrate Initiate_Reaction Initiate with ATP Add_Enzyme_Substrate->Initiate_Reaction Incubate_Kinase Incubate at 30°C Initiate_Reaction->Incubate_Kinase Add_ADP_Glo Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) Incubate_Kinase->Add_ADP_Glo Incubate_RT1 Incubate at RT Add_ADP_Glo->Incubate_RT1 Add_Detection Add Kinase Detection Reagent Incubate_RT1->Add_Detection Incubate_RT2 Incubate at RT Add_Detection->Incubate_RT2 Measure_Luminescence Measure Luminescence Incubate_RT2->Measure_Luminescence Analyze Calculate % Inhibition and IC50 Measure_Luminescence->Analyze End End Analyze->End

References

OD36 Hydrochloride: A Technical Guide to its Pharmacokinetic and Pharmacodynamic Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

OD36 hydrochloride is a potent, macrocyclic dual inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2) and Activin receptor-like kinase 2 (ALK2). This document provides a comprehensive overview of the currently available nonclinical pharmacodynamic data and discusses the known experimental protocols. While detailed pharmacokinetic parameters for this compound are not publicly available, this guide addresses general pharmacokinetic considerations for macrocyclic kinase inhibitors. This compound has demonstrated significant potential in modulating inflammatory responses and aberrant bone morphogenetic protein (BMP) signaling, positioning it as a compound of interest for further investigation in related pathologies.

Introduction

This compound is a synthetic, macrocyclic small molecule that has emerged as a high-affinity ligand for the ATP-binding pocket of RIPK2 and ALK2. Its dual inhibitory activity suggests therapeutic potential in a range of inflammatory diseases and disorders characterized by dysregulated ALK2 signaling, such as Fibrodysplasia Ossificans Progressiva (FOP). This technical guide synthesizes the available preclinical data to provide a detailed understanding of its mechanism of action, biological effects, and the methodologies used in its initial characterization.

Pharmacodynamics

The pharmacodynamics of this compound are characterized by its potent inhibition of key kinases involved in inflammation and bone morphogenesis.

Mechanism of Action

This compound functions as a competitive inhibitor at the ATP-binding site of its target kinases. By occupying this pocket, it prevents the phosphorylation of downstream substrates, thereby interrupting the signaling cascades initiated by these enzymes.

Signaling Pathway of this compound Inhibition

OD36_Signaling_Pathway cluster_RIPK2 RIPK2 Pathway cluster_ALK2 ALK2 Pathway NOD2 NOD2 RIPK2 RIPK2 NOD2->RIPK2 NFkB NF-κB Activation RIPK2->NFkB Inflammation Inflammatory Cytokines NFkB->Inflammation BMP BMP/Activin A ALK2 ALK2 BMP->ALK2 pSMAD p-Smad1/5 ALK2->pSMAD Gene Gene Transcription (ID-1, ID-3) pSMAD->Gene OD36 This compound OD36->RIPK2 Inhibition OD36->ALK2 Inhibition

Caption: Inhibition of RIPK2 and ALK2 signaling pathways by this compound.

Potency and Selectivity

This compound exhibits nanomolar potency against its primary targets. The available data on its inhibitory activity and binding affinity are summarized in the table below.

TargetParameterValueReference
RIPK2 IC505.3 nM[1][2][3][4][5]
ALK2 KD37 nM[1][2][5]
IC5047 nM[2]
ALK2 (R206H mutant) IC5022 nM[2]
ALK1 KD90 nM[2]
In Vitro and In Vivo Efficacy

Preclinical studies have demonstrated the biological effects of this compound in both cellular and animal models.

  • Inhibition of BMP Signaling: In KS483 cells, OD36 (0.1-1 μM) effectively inhibited Bone Morphogenetic Protein 6 (BMP-6)-induced phosphorylation of Smad1/5.[2] Furthermore, preincubation with OD36 (0.5 μM) in endothelial colony-forming cells from FOP patients completely blocked Activin A-induced Smad1/5 activation and the expression of target genes ID-1 and ID-3.[1][5]

  • Anti-inflammatory Effects: In an in vivo mouse model of acute peritonitis induced by muramyl dipeptide (MDP), a single intraperitoneal dose of OD36 (6.25 mg/kg) significantly reduced the recruitment of inflammatory cells, particularly neutrophils and lymphocytes, to the peritoneum.[1] This was accompanied by a decrease in the expression of RIPK2-specific genes and inflammatory cytokines and chemokines.[1]

Pharmacokinetics

Detailed pharmacokinetic data for this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, are not currently available in the public domain. The following section provides a general overview of the pharmacokinetic considerations for macrocyclic kinase inhibitors.

General Considerations for Macrocyclic Kinase Inhibitors

Macrocyclic structures are often employed in kinase inhibitor design to enhance potency and selectivity by pre-organizing the molecule into a bioactive conformation. However, their pharmacokinetic properties can be variable.

  • Absorption and Bioavailability: Oral bioavailability can be a challenge for macrocycles due to their often larger size and potential for poor solubility and permeability. Formulation strategies are often critical to achieve adequate oral exposure.

  • Distribution: The volume of distribution can be influenced by the physicochemical properties of the macrocycle, such as lipophilicity and plasma protein binding.

  • Metabolism: Hepatic metabolism is a common clearance pathway for kinase inhibitors. The macrocyclic scaffold can sometimes shield parts of the molecule from metabolic enzymes, potentially leading to lower clearance and a longer half-life.

  • Excretion: The routes of excretion (renal and/or fecal) will depend on the properties of the parent drug and its metabolites.

Further studies are required to elucidate the specific pharmacokinetic profile of this compound.

Experimental Protocols

In Vivo MDP-Induced Peritonitis Model

The following protocol was used to assess the in vivo anti-inflammatory activity of this compound.

Experimental Workflow for In Vivo Peritonitis Model

Peritonitis_Model_Workflow start Start drug_admin Administer Vehicle or OD36 (6.25 mg/kg, i.p.) start->drug_admin wait_30min Wait 30 minutes drug_admin->wait_30min mdp_admin Induce Peritonitis with MDP (150 µg, i.p.) wait_30min->mdp_admin wait_4hr Wait 4 hours mdp_admin->wait_4hr lavage Perform Peritoneal Lavage wait_4hr->lavage cell_analysis Analyze Cellular Infiltrate (WBC, Neutrophils, Lymphocytes) lavage->cell_analysis gene_expression Analyze Gene Expression (qRT-PCR) lavage->gene_expression end End cell_analysis->end gene_expression->end

Caption: Workflow of the MDP-induced acute peritonitis mouse model.

Methodology:

  • Animal Model: The study utilized a mouse model of acute peritonitis.

  • Drug Administration: Mice were administered either a vehicle control or this compound at a dose of 6.25 mg/kg via intraperitoneal (i.p.) injection.[1]

  • Induction of Peritonitis: Thirty minutes after drug administration, peritonitis was induced by an i.p. injection of 150 µg of muramyl dipeptide (MDP).[1]

  • Sample Collection: Four hours after MDP administration, the mice were euthanized, and a peritoneal lavage was performed to collect the cellular infiltrate.[1]

  • Analysis: The collected cells were analyzed to determine the differential counts of white blood cells (WBCs), including neutrophils and lymphocytes. RNA was also extracted from the infiltrating cells for quantitative real-time polymerase chain reaction (qRT-PCR) analysis to measure the expression of RIPK2-specific genes and inflammatory cytokines and chemokines.[1]

Conclusion

This compound is a potent dual inhibitor of RIPK2 and ALK2 with demonstrated efficacy in preclinical models of inflammation and diseases driven by aberrant BMP signaling. Its mechanism of action and in vivo effects are well-characterized. However, a significant gap in knowledge exists regarding its pharmacokinetic properties. Future studies elucidating the ADME profile of this compound will be critical for its further development as a potential therapeutic agent. The information presented in this guide provides a solid foundation for researchers and drug development professionals interested in this promising compound.

References

OD36 Hydrochloride: A Technical Guide for Fibrodysplasia Ossificans Progressiva Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fibrodysplasia Ossificans Progressiva (FOP) is a rare and debilitating genetic disorder characterized by progressive heterotopic ossification (HO), the formation of bone in soft tissues. The underlying cause of FOP is a recurrent activating mutation in the ACVR1 gene, which encodes the ALK2 receptor, a bone morphogenetic protein (BMP) type I receptor. This mutation leads to aberrant signaling, driving the pathological bone formation. OD36 hydrochloride has emerged as a promising small molecule inhibitor targeting the ALK2 kinase, offering a potential therapeutic avenue for FOP. This technical guide provides an in-depth overview of this compound for FOP research, consolidating key data, experimental protocols, and signaling pathway information to support ongoing and future investigations in the field.

Introduction to Fibrodysplasia Ossificans Progressiva

Fibrodysplasia Ossificans Progressiva is an autosomal dominant disorder with a devastating clinical course.[1] Flare-ups, often triggered by trauma or occurring spontaneously, lead to the replacement of muscles, tendons, and ligaments with bone, causing progressive loss of mobility and eventual immobilization. The primary genetic driver is a single point mutation (c.617G>A; R206H) in the ACVR1 (Activin A receptor, type I)/ALK2 (Activin receptor-like kinase 2) gene. This mutation renders the ALK2 receptor hyperactive, leading to excessive downstream signaling through the Smad pathway upon binding of ligands like Activin A, which normally does not trigger this cascade through the wild-type receptor.

This compound: A Dual ALK2 and RIPK2 Inhibitor

OD36 is a macrocyclic compound identified as a potent inhibitor of both ALK2 and Receptor-Interacting Protein Kinase 2 (RIPK2).[2] Its macrocyclic structure contributes to a high degree of specificity and potent binding to the ATP pocket of the ALK2 kinase.[2] While initially investigated for its role in inflammatory pathways through RIPK2 inhibition, its potent activity against the wild-type and, more importantly, the mutant ALK2 receptor has positioned it as a significant tool for FOP research.

Quantitative Kinase Inhibition Profile

The inhibitory activity of OD36 has been characterized against several kinases, demonstrating its potency and selectivity. The following tables summarize the key quantitative data available.

Target KinaseParameterValue (nM)Reference
RIPK2IC505.3[2]
ALK2 (ACVR1)Kd37[2]
ALK2 (ACVR1)IC5047[2]
ALK2 R206HIC5022[2]
ALK1Kd90[2]

Table 1: In Vitro Kinase Inhibition and Binding Affinity of OD36. IC50 values represent the concentration of OD36 required to inhibit 50% of the kinase activity. Kd (dissociation constant) is a measure of binding affinity.

Mechanism of Action in FOP: Targeting the Aberrant ALK2 Signaling Pathway

In FOP, the mutated ALK2 receptor (ALK2 R206H) exhibits a gain-of-function, leading to ligand-independent and ligand-dependent hyperactivation of the BMP signaling pathway. Activin A, which is not a canonical activator of the wild-type ALK2 receptor, can potently activate the mutant receptor, leading to the phosphorylation of downstream signaling molecules Smad1 and Smad5. These phosphorylated Smads then complex with Smad4 and translocate to the nucleus to regulate the transcription of genes involved in osteogenesis and chondrogenesis.

OD36 exerts its therapeutic potential by directly inhibiting the kinase activity of the ALK2 R206H receptor. By binding to the ATP pocket of the kinase domain, OD36 prevents the phosphorylation of Smad1/5, thereby blocking the downstream signaling cascade that drives heterotopic ossification.

ALK2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ActivinA Activin A TypeII_Receptor Type II Receptor (ACVR2A/B, BMPR2) ActivinA->TypeII_Receptor BMP6 BMP6 BMP6->TypeII_Receptor ALK2_WT ALK2 (WT) TypeII_Receptor->ALK2_WT Activates ALK2_R206H ALK2 R206H (FOP) TypeII_Receptor->ALK2_R206H Activates pSmad1_5 p-Smad1/5 ALK2_WT->pSmad1_5 Phosphorylates ALK2_R206H->pSmad1_5 Phosphorylates OD36 OD36 OD36->ALK2_R206H Inhibits Smad_complex p-Smad1/5-Smad4 Complex pSmad1_5->Smad_complex Smad4 Smad4 Smad4->Smad_complex Gene_Expression Osteogenic & Chondrogenic Gene Expression Smad_complex->Gene_Expression Translocates & Regulates HO Heterotopic Ossification Gene_Expression->HO

Caption: Aberrant ALK2 Signaling Pathway in FOP and Inhibition by OD36.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of OD36 in the context of FOP research.

In Vitro Inhibition of Smad1/5 Phosphorylation (Western Blot)

This protocol describes the detection of phosphorylated Smad1/5 (p-Smad1/5) in cell lysates by Western blot to assess the inhibitory activity of OD36 on the ALK2 signaling pathway.

Western_Blot_Workflow Start Cell Culture (e.g., KS483, FOP-ECFCs) Preincubation Pre-incubation with OD36 (0.1-1 µM, 24h) Start->Preincubation Stimulation Stimulation with Ligand (e.g., BMP-6 50 ng/mL or Activin A) Preincubation->Stimulation Lysis Cell Lysis (RIPA or SDS Lysis Buffer) Stimulation->Lysis Quantification Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking (5% BSA or non-fat milk) Transfer->Blocking Primary_Ab Primary Antibody Incubation (Anti-p-Smad1/5, e.g., 1:1000) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis

Caption: Western Blot Workflow for p-Smad1/5 Detection.

Materials:

  • Cell lines: KS483, FOP patient-derived Endothelial Colony-Forming Cells (ECFCs)

  • This compound

  • Ligands: Recombinant human BMP-6, Activin A

  • Lysis Buffer (RIPA or SDS-based)[3]

  • Protein quantification assay (e.g., BCA kit)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (5% w/v BSA or non-fat dry milk in TBST)

  • Primary antibody: Rabbit anti-phospho-Smad1/5 (Ser463/465) (e.g., Cell Signaling Technology #9511, diluted 1:1000)[4]

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to 70-80% confluency.

    • Pre-incubate cells with desired concentrations of OD36 (e.g., 0.1-1 µM) for 24 hours.[2]

    • Stimulate cells with the appropriate ligand (e.g., 50 ng/mL BMP-6) for 30-60 minutes.[2]

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS.

    • Lyse cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.[5][6]

    • Clarify lysates by centrifugation and collect the supernatant.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature protein lysates by boiling in Laemmli sample buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-p-Smad1/5 antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using a chemiluminescent substrate.

Chondrogenic Differentiation Micromass Assay

This assay assesses the ability of OD36 to inhibit chondrogenesis, a key process in endochondral ossification, in ATDC5 cells overexpressing ALK2 R206H.

Micromass_Assay_Workflow Start ATDC5 Cell Culture (Overexpressing ALK2 R206H) Micromass Create Micromass Cultures Start->Micromass Treatment Incubate in Chondrogenic Medium with OD36 (e.g., 0.5 µM) and Ligand (e.g., Activin A 50 ng/mL) for 21 days Micromass->Treatment Staining Alcian Blue Staining Treatment->Staining Quantification Quantification of Staining (Guanidine Hydrochloride Extraction, Absorbance at 630 nm) Staining->Quantification Analysis Data Analysis Quantification->Analysis

Caption: Chondrogenic Differentiation Micromass Assay Workflow.

Materials:

  • ATDC5 cells stably overexpressing ALK2 R206H

  • Chondrogenic medium (DMEM/F-12 supplemented with 5% FBS, 1% ITS, 1% sodium pyruvate, and 50 µg/mL ascorbic acid)[2][7][8]

  • This compound

  • Activin A

  • Alcian Blue staining solution (0.1% Alcian Blue in 0.1 M HCl)

  • Guanidine hydrochloride (6 M)

Procedure:

  • Micromass Culture:

    • Create high-density micromass cultures by spotting 2 x 105 cells in a small volume (e.g., 20 µL) in the center of a well of a multi-well plate.

    • Allow cells to adhere for 2-4 hours before adding chondrogenic medium.

  • Treatment:

    • Incubate micromass cultures in chondrogenic medium containing the desired concentrations of OD36 (e.g., 0.5 µM) and Activin A (e.g., 50 ng/mL) for 21 days, changing the medium every 2-3 days.

  • Alcian Blue Staining and Quantification:

    • Fix the micromass cultures with 4% paraformaldehyde.

    • Stain with Alcian Blue solution for at least 2 hours.[9]

    • Wash extensively with water.

    • For quantification, extract the dye with 6 M guanidine hydrochloride for 8 hours at room temperature.[9]

    • Measure the absorbance of the extract at 630 nm.

Osteogenic Differentiation of FOP-ECFCs

This protocol evaluates the effect of OD36 on the osteogenic differentiation of endothelial colony-forming cells derived from FOP patients.

Materials:

  • FOP patient-derived ECFCs

  • Osteogenic differentiation medium (e.g., EGM-2 supplemented with 10 mM β-glycerophosphate, 50 µg/mL ascorbic acid, and 100 nM dexamethasone)[10][11]

  • This compound

  • Activin A

  • Alizarin Red S staining solution (2% w/v, pH 4.1-4.3)[12][13]

  • Acetic acid (10%) or Cetylpyridinium chloride (10%) for quantification

Procedure:

  • Cell Culture and Treatment:

    • Culture FOP-ECFCs in appropriate growth medium until confluent.

    • Induce osteogenic differentiation by switching to osteogenic differentiation medium containing Activin A and the desired concentrations of OD36.

    • Culture for 14-21 days, changing the medium every 3 days.[14]

  • Alizarin Red S Staining and Quantification:

    • Fix the cells with 4% paraformaldehyde.

    • Stain with Alizarin Red S solution for 20-30 minutes at room temperature.[15]

    • Wash with distilled water to remove excess stain.

    • For quantification, extract the stain with 10% acetic acid or 10% cetylpyridinium chloride.[12]

    • Measure the absorbance of the extract at approximately 405 nm.[16]

In Vivo Muramyl Dipeptide (MDP)-Induced Peritonitis Model

This in vivo model assesses the anti-inflammatory properties of OD36 by measuring its ability to reduce immune cell recruitment in response to an inflammatory stimulus.

Materials:

  • Mice (e.g., C57BL/6)

  • This compound (for intraperitoneal injection)

  • Muramyl dipeptide (MDP)

  • Sterile PBS

  • Peritoneal lavage fluid (e.g., ice-cold PBS or HBSS)

Procedure:

  • Treatment:

    • Administer OD36 (e.g., 6.25 mg/kg) or vehicle via intraperitoneal (i.p.) injection.

  • Induction of Peritonitis:

    • 30 minutes after OD36 administration, induce peritonitis by i.p. injection of MDP (e.g., 100-150 µg per mouse).

  • Peritoneal Lavage and Cell Quantification:

    • After a set time (e.g., 4-5 hours), euthanize the mice.

    • Perform peritoneal lavage by injecting a known volume of ice-cold lavage fluid into the peritoneal cavity, gently massaging the abdomen, and then aspirating the fluid.[17]

    • Count the total number of immune cells in the lavage fluid using a hemocytometer or an automated cell counter.

    • Perform differential cell counts (e.g., neutrophils, lymphocytes) using flow cytometry or cytospin preparations followed by staining.[18]

Conclusion and Future Directions

This compound is a potent and selective inhibitor of the ALK2 kinase, the primary driver of FOP. Its ability to block the aberrant signaling cascade in FOP patient-derived cells and demonstrate anti-inflammatory effects in vivo underscores its potential as a valuable research tool and a lead compound for the development of FOP therapeutics. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the efficacy and mechanism of OD36 and other ALK2 inhibitors. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of OD36 for clinical translation and exploring its long-term efficacy and safety in preclinical models of FOP. The continued development of robust in vitro and in vivo models, utilizing patient-derived cells, will be crucial in advancing our understanding of FOP and accelerating the discovery of effective treatments.

References

OD36 Hydrochloride and BMP Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

OD36 hydrochloride is a potent, cell-permeable, and ATP-competitive macrocyclic inhibitor.[1][2] It was initially identified as a highly selective inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2) with an IC50 of 5.3 nM.[1][3][4][5][6][7] Further characterization revealed its significant inhibitory activity against Activin A receptor type I (ACVR1), also known as Activin receptor-like kinase 2 (ALK2), a key receptor in the Bone Morphogenetic Protein (BMP) signaling pathway.[1][3][6] This dual inhibitory profile makes OD36 a valuable research tool for dissecting the roles of both RIPK2 and ALK2 in various physiological and pathological processes.

Its potent antagonism of mutant ALK2 signaling has garnered particular interest for its potential therapeutic application in Fibrodysplasia Ossificans Progressiva (FOP), a rare genetic disorder characterized by excessive bone formation driven by mutations in the ALK2 receptor.[3][4][6][8] This guide provides an in-depth technical overview of this compound, its mechanism of action concerning BMP signaling, quantitative data on its activity, and detailed protocols for relevant experimental assays.

The Canonical BMP Signaling Pathway

Bone Morphogenetic Proteins (BMPs) are a group of growth factors belonging to the transforming growth factor-β (TGF-β) superfamily.[9][10][11] They play crucial roles in embryonic development, tissue homeostasis, and bone formation.[9][12][13] The canonical BMP signaling pathway is initiated by the binding of a BMP ligand to a heterotetrameric complex of two Type I and two Type II serine/threonine kinase receptors on the cell surface.[9][10][14]

Upon ligand binding, the constitutively active Type II receptor phosphorylates and activates the Type I receptor, such as ALK2.[10][14] The activated Type I receptor then phosphorylates receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8/9.[9][12][15] These phosphorylated R-SMADs form a complex with the common mediator SMAD (co-SMAD), SMAD4.[9][12] This entire complex translocates to the nucleus, where it acts as a transcription factor, regulating the expression of BMP target genes.[9][15]

Figure 1: Canonical BMP/SMAD Signaling Pathway.

Mechanism of Action: this compound in BMP Signaling

This compound functions as an ATP-competitive inhibitor, binding to the ATP pocket of the ALK2 kinase domain.[3][4] This binding event prevents the phosphorylation and subsequent activation of ALK2 by the Type II receptor. Consequently, the downstream phosphorylation of SMAD1/5/8 is blocked, halting the signaling cascade.[3][4] This prevents the translocation of the SMAD complex to the nucleus and inhibits the transcription of BMP-responsive genes. OD36 has shown potent activity against both wild-type ALK2 and the constitutively active mutant ALK2 R206H, which is associated with FOP.[3][4]

OD36_Inhibition_Pathway cluster_cytoplasm Cytoplasm Type II Receptor Type II Receptor Type I Receptor (ALK2) Type I Receptor (ALK2) Type II Receptor->Type I Receptor (ALK2) R-SMAD (1/5/8) R-SMAD (1/5/8) Type I Receptor (ALK2)->R-SMAD (1/5/8) Phosphorylation Blocked Downstream Signaling Downstream Signaling (Blocked) R-SMAD (1/5/8)->Downstream Signaling OD36 OD36 OD36->Type I Receptor (ALK2) Inhibits

Figure 2: Inhibition of BMP Signaling by this compound.

Quantitative Data

The following tables summarize the reported quantitative data for this compound's activity.

Table 1: In Vitro Inhibitory Activity of OD36
TargetIC50 (nM)Reference
RIPK25.3[1][3][4][5][6][7]
ALK2 (ACVR1)47[3][4][16]
ALK2 (R206H)22[3][4][16]
Table 2: Binding Affinity of OD36
TargetKd (nM)Reference
ALK2 (ACVR1)37[3][4]
ALK190[3][4][16]
Table 3: Cellular Activity of OD36
Cell LineTreatmentConcentrationDurationResultReference
KS483BMP-6 (50 ng/mL) + OD360.1 - 1 µM24 hEfficiently inhibits BMP-6-induced phosphorylation of Smad1/5.[3][4][16][17]
FOP Endothelial Colony-Forming Cells (ECFCs)Activin A + OD360.5 µM-Completely prevents Activin A-induced activation of Smad1/5 and target genes ID-1 and ID-3.[3][4]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro ALK2 Kinase Assay (ADP-Glo™ Format)

This assay quantifies the kinase activity of ALK2 by measuring the amount of ADP produced during the phosphorylation reaction.

Materials:

  • Recombinant ALK2 enzyme

  • Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT)[18]

  • Substrate (e.g., Casein, 1mg/ml)[19][20]

  • ATP

  • This compound (or other test inhibitors)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

  • Plate reader capable of luminescence detection

Protocol:

  • Prepare serial dilutions of this compound in DMSO, then dilute further in kinase buffer.

  • In a 384-well plate, add 1 µl of the diluted inhibitor or DMSO vehicle control.[18]

  • Add 2 µl of ALK2 enzyme solution (pre-diluted in kinase buffer to the desired concentration).[18]

  • Add 2 µl of a substrate/ATP mixture (e.g., Casein and ATP in kinase buffer).[18]

  • Incubate the plate at room temperature (or 30°C) for a specified time (e.g., 45-120 minutes).[18][20]

  • To stop the kinase reaction and deplete unconsumed ATP, add 5 µl of ADP-Glo™ Reagent.

  • Incubate at room temperature for 40 minutes.[18]

  • Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30 minutes.[18]

  • Read luminescence using a plate reader.

  • Calculate IC50 values by plotting the luminescent signal against the inhibitor concentration using a sigmoidal dose-response curve.[21]

Kinase_Assay_Workflow A Prepare Reagents: Inhibitor (OD36) dilutions, ALK2 Enzyme, Substrate/ATP Mix B Dispense into 384-well Plate: 1. Inhibitor/DMSO 2. ALK2 Enzyme 3. Substrate/ATP Mix A->B C Incubate (e.g., RT, 120 min) B->C D Add ADP-Glo™ Reagent (Stop Reaction) C->D E Incubate (RT, 40 min) D->E F Add Kinase Detection Reagent E->F G Incubate (RT, 30 min) F->G H Read Luminescence G->H I Data Analysis (Calculate IC50) H->I

Figure 3: Workflow for In Vitro ALK2 Kinase Assay.

Western Blotting for Phospho-SMAD1/5

This protocol is used to detect the levels of phosphorylated SMAD1/5 in cell lysates following treatment with BMP ligands and/or OD36.

Materials:

  • Cell culture reagents

  • BMP ligand (e.g., BMP-6)

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: Anti-phospho-SMAD1/5 (Ser463/465)[15], Anti-total SMAD1, Anti-β-actin (loading control)[22]

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Protocol:

  • Seed cells (e.g., HeLa, NIH/3T3, or KS483) and grow to desired confluency.[15]

  • Pre-treat cells with various concentrations of OD36 or vehicle for 1-2 hours.

  • Stimulate cells with a BMP ligand (e.g., 50 ng/mL BMP-6) for a specified time (e.g., 30-60 minutes).

  • Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Clarify lysates by centrifugation and determine protein concentration using a BCA assay.

  • Denature protein samples by boiling in Laemmli buffer.

  • Separate 10-20 µg of protein per lane by SDS-PAGE.[23]

  • Transfer proteins to a PVDF membrane.[24]

  • Block the membrane with blocking buffer for 1 hour at room temperature.[24]

  • Incubate the membrane with primary antibody (e.g., anti-pSMAD1/5, diluted in blocking buffer) overnight at 4°C.[23]

  • Wash the membrane three times with TBST for 5-10 minutes each.[24]

  • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[24]

  • Wash the membrane three times with TBST.

  • Apply ECL substrate and visualize bands using an imaging system.

  • Strip the membrane (optional) and re-probe for total SMAD1 and loading control (β-actin) to normalize the data.[22][24]

Western_Blot_Workflow A Cell Treatment: 1. OD36 Pre-incubation 2. BMP Stimulation B Cell Lysis & Protein Quantification A->B C SDS-PAGE (Protein Separation) B->C D Electrotransfer (to PVDF Membrane) C->D E Blocking (1 hr, RT) D->E F Primary Antibody Incubation (pSMAD1/5, 4°C, O/N) E->F G Washing (3x TBST) F->G H Secondary Antibody Incubation (HRP-conjugated, 1 hr, RT) G->H I Washing (3x TBST) H->I J ECL Substrate & Imaging I->J K Analysis & Normalization (vs. Total SMAD & Actin) J->K

Figure 4: Workflow for Western Blotting of pSMAD1/5.

Quantitative PCR (qPCR) for BMP Target Genes

This method measures changes in the mRNA expression levels of BMP target genes (e.g., ID-1, ID-3) in response to treatment.

Materials:

  • Treated cells (as in Western Blot protocol)

  • RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)[25]

  • cDNA synthesis kit (e.g., High-Capacity cDNA Reverse Transcription Kit)[25]

  • SYBR Green qPCR Master Mix[25][26]

  • qPCR-validated primers for target genes (e.g., ID-1, ID-3) and housekeeping genes (e.g., GAPDH, β-actin)[27]

  • Real-time PCR detection system

Protocol:

  • Perform cell treatment with OD36 and BMP ligand as described previously. A longer BMP stimulation (e.g., 4-24 hours) is typically required to see changes in gene expression.[25]

  • Harvest cells and extract total RNA using a commercial kit according to the manufacturer's instructions.[25]

  • Assess RNA quality and quantity.

  • Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit.[25]

  • Prepare the qPCR reaction mix: combine SYBR Green Master Mix, forward and reverse primers (400 nM final concentration), and diluted cDNA (10 ng).[25]

  • Run the qPCR reaction on a real-time PCR system using a standard cycling program (e.g., 95°C for 2-10 min, followed by 40 cycles of 95°C for 15s and 60°C for 30-60s).[25][26]

  • Perform a melt curve analysis to ensure primer specificity.[27]

  • Calculate the relative gene expression using the comparative ΔΔCq method, normalizing the target gene expression to one or more housekeeping genes.[28]

qPCR_Workflow A Cell Treatment (OD36 + BMP) B Total RNA Extraction A->B C cDNA Synthesis (Reverse Transcription) B->C D Prepare qPCR Reaction: SYBR Green, Primers, cDNA C->D E Real-Time PCR Amplification D->E F Melt Curve Analysis E->F G Data Analysis (ΔΔCq Method) F->G

Figure 5: Workflow for qPCR Analysis of BMP Target Genes.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify direct binding of a compound (ligand) to its target protein in a cellular environment by measuring changes in the protein's thermal stability.

Materials:

  • Cultured cells

  • This compound or other test compounds

  • PBS

  • PCR tubes or 384-well PCR plate

  • Thermocycler

  • Lysis method (e.g., freeze-thaw cycles, lysis buffer)

  • High-speed centrifuge

  • Reagents for protein detection (e.g., Western Blotting materials)

Protocol:

  • Compound Treatment: Harvest cells, wash with PBS, and resuspend. Treat the cell suspension with OD36 or vehicle (DMSO) and incubate at 37°C for a set time (e.g., 1 hour).[29]

  • Heat Challenge: Aliquot the treated cell suspension into PCR tubes. Heat the tubes in a thermocycler across a temperature gradient (e.g., 40-70°C) for a short duration (e.g., 3-8 minutes), followed by a cooling step to room temperature.[30][31]

  • Cell Lysis: Lyse the cells to release soluble proteins. This can be done by repeated freeze-thaw cycles or by adding a lysis buffer.[30]

  • Separation: Pellet the precipitated/aggregated proteins by high-speed centrifugation (e.g., 20,000 x g for 20 min).[29]

  • Detection: Carefully collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble ALK2 remaining at each temperature using Western Blotting or another sensitive protein detection method.

  • Analysis: Plot the percentage of soluble ALK2 against temperature. A shift in the melting curve to a higher temperature in the OD36-treated samples compared to the vehicle control indicates target engagement and stabilization.

CETSA_Workflow A Cell Treatment (OD36 or Vehicle) B Heat Challenge (Temperature Gradient) A->B C Cell Lysis (e.g., Freeze-Thaw) B->C D Centrifugation (Separate Soluble/Insoluble) C->D E Collect Supernatant (Soluble Fraction) D->E F Protein Detection (e.g., Western Blot for ALK2) E->F G Data Analysis (Generate Melting Curves) F->G

Figure 6: Workflow for Cellular Thermal Shift Assay (CETSA).

References

OD36 Hydrochloride: A Potent Dual Inhibitor of RIPK2 and ALK2 in Innate Immunity and Inflammatory Signaling

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

OD36 hydrochloride is a potent, cell-permeable, macrocyclic small molecule that functions as a dual inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2) and Activin Receptor-Like Kinase 2 (ALK2). Contrary to inquiries suggesting a role as an innate immunity agonist, extensive research demonstrates that this compound acts as a powerful suppressor of specific innate immune and inflammatory signaling pathways. By targeting the ATP-binding pocket of RIPK2, a key kinase downstream of the intracellular pattern recognition receptors NOD1 and NOD2, OD36 effectively blocks the activation of NF-κB and MAPK signaling cascades. This inhibitory action leads to a significant reduction in the production of pro-inflammatory cytokines and chemokines. Furthermore, its activity against ALK2, a member of the TGF-β superfamily, implicates it in the regulation of bone morphogenetic protein (BMP) signaling. This guide provides a comprehensive overview of the mechanism of action, quantitative data, experimental protocols, and relevant signaling pathways associated with this compound, positioning it as a valuable tool for research into inflammatory diseases and a potential therapeutic candidate.

Introduction to this compound

This compound is a synthetic, macrocyclic compound belonging to the pyrazolopyrimidine class of kinase inhibitors. It has emerged as a highly selective and potent inhibitor of RIPK2 and ALK2, both of which are serine/threonine kinases involved in distinct but crucial cellular signaling pathways. Its primary role in the context of innate immunity is the attenuation of inflammatory responses mediated by the NOD-like receptor (NLR) pathway.

Mechanism of Action

Inhibition of the NOD-RIPK2 Signaling Pathway

The innate immune system relies on pattern recognition receptors (PRRs) to detect pathogen-associated molecular patterns (PAMPs). NOD1 and NOD2 are intracellular PRRs that recognize components of bacterial peptidoglycan, such as muramyl dipeptide (MDP). Upon activation, NOD1/2 oligomerize and recruit RIPK2. This leads to the autophosphorylation and ubiquitination of RIPK2, which then serves as a scaffold to activate downstream signaling complexes, including the TAK1 and IKK complexes. Ultimately, this cascade results in the activation of the NF-κB and MAPK pathways, driving the transcription of genes encoding pro-inflammatory cytokines and chemokines.

This compound exerts its anti-inflammatory effects by competitively binding to the ATP pocket of RIPK2, thereby preventing its autophosphorylation and subsequent activation. This blockade effectively halts the entire downstream signaling cascade initiated by NOD1/2 activation.

Signaling Pathway Diagram: NOD2-RIPK2 Signaling and Inhibition by OD36

NOD2_RIPK2_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MDP Muramyl Dipeptide (MDP) NOD2 NOD2 MDP->NOD2 Activates RIPK2 RIPK2 NOD2->RIPK2 Recruits & Activates Ub Ubiquitination RIPK2->Ub Autophosphorylation & Ubiquitination OD36 This compound OD36->RIPK2 Inhibits (ATP Competition) TAK1_complex TAK1 Complex Ub->TAK1_complex Activates IKK_complex IKK Complex Ub->IKK_complex Activates MAPK MAPK Pathway TAK1_complex->MAPK Activates IkBa IκBα IKK_complex->IkBa Phosphorylates NFkB NF-κB IkBa->NFkB Releases Gene_Expression Pro-inflammatory Gene Expression NFkB->Gene_Expression Translocates & Activates MAPK->Gene_Expression Activates Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Kinase_Assay Biochemical Kinase Assay (e.g., ADP-Glo) IC50_determination Determine IC50 Values Kinase_Assay->IC50_determination Cellular_Assay Cell-Based Signaling Assay (e.g., NF-κB Reporter) Cellular_Assay->IC50_determination Animal_Model MDP-Induced Peritonitis in Mice IC50_determination->Animal_Model Proceed with potent and cell-permeable compound Treatment Administer OD36 or Vehicle Animal_Model->Treatment Lavage Peritoneal Lavage Treatment->Lavage Analysis Cell & Cytokine Analysis (Flow Cytometry, ELISA) Lavage->Analysis Efficacy Assess Anti-inflammatory Efficacy Analysis->Efficacy

The Discovery of OD36: A Macrocyclic Dual Inhibitor of RIPK2 and ALK2

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

This in-depth guide explores the discovery and characterization of OD36, a potent macrocyclic inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2) and Activin receptor-like kinase 2 (ALK2). This document provides a comprehensive overview of its biochemical activity, cellular effects, and the key experimental methodologies employed in its investigation. All quantitative data is presented in structured tables for comparative analysis, and detailed protocols for pivotal experiments are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying mechanisms.

Quantitative Data Summary

The inhibitory activity and binding affinity of OD36 have been characterized against its primary targets, RIPK2 and ALK2, as well as other related kinases. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity and Binding Affinity of OD36

TargetParameterValue (nM)
RIPK2IC505.3[1]
ALK2Kd37[1]
ALK2IC5047[1]
ALK2 (R206H mutant)IC5022[1]
ALK1Kd90[1]

Table 2: Kinase Selectivity Profile of OD36

A broad kinase selectivity profile of OD36 was performed against a panel of 366-468 kinases. At a concentration of 100 nM, OD36 demonstrated high selectivity for RIPK2 and ALK2. The primary off-target kinases with significant inhibition are listed below.

KinasePercent Inhibition at 100 nM
SIK2~80%
ACVR2B~80%
ACVRL1~80%

Signaling Pathways Modulated by OD36

OD36 exerts its biological effects by inhibiting two distinct signaling pathways: the NOD2-RIPK2 pathway involved in innate immunity and inflammation, and the BMP-ALK2 pathway crucial for bone and tissue homeostasis.

NOD2_RIPK2_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MDP Muramyl Dipeptide (MDP) NOD2 NOD2 MDP->NOD2 Binds RIPK2 RIPK2 NOD2->RIPK2 Activates IKK_complex IKK Complex RIPK2->IKK_complex Activates MAPK_pathway MAPK Pathway RIPK2->MAPK_pathway Activates NFkB_IkB NF-κB/IκB IKK_complex->NFkB_IkB Phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB Releases Inflammatory_Genes Inflammatory Gene Transcription NFkB->Inflammatory_Genes Translocates and Activates OD36 OD36 OD36->RIPK2 Inhibits

Figure 1: NOD2-RIPK2 Signaling Pathway Inhibition by OD36

BMP_ALK2_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP6_ActivinA BMP-6 / Activin A TypeII_Receptor Type II Receptor (e.g., BMPR2, ACVR2A/B) BMP6_ActivinA->TypeII_Receptor Binds ALK2 ALK2 (Type I Receptor) TypeII_Receptor->ALK2 Recruits and Phosphorylates SMAD1_5 SMAD1/5 ALK2->SMAD1_5 Phosphorylates pSMAD1_5 pSMAD1/5 SMAD1_5->pSMAD1_5 SMAD_complex pSMAD1/5-SMAD4 Complex pSMAD1_5->SMAD_complex Complexes with SMAD4 SMAD4 SMAD4->SMAD_complex Osteogenic_Genes Osteogenic Gene Transcription SMAD_complex->Osteogenic_Genes Translocates and Activates OD36 OD36 OD36->ALK2 Inhibits

Figure 2: BMP-ALK2 Signaling Pathway Inhibition by OD36

Detailed Experimental Protocols

The following section provides detailed methodologies for key experiments cited in the characterization of OD36.

In Vivo Muramyl Dipeptide (MDP)-Induced Peritonitis Model

This protocol describes the in vivo assessment of OD36's anti-inflammatory effects in a mouse model of peritonitis.

  • Animals: Male C57BL/6 mice (8-12 weeks old) are used for this study.

  • Reagents:

    • OD36 hydrochloride (dissolved in a suitable vehicle, e.g., 5% DMSO in saline).

    • Muramyl dipeptide (MDP) (dissolved in sterile saline).

    • Phosphate-buffered saline (PBS), sterile.

    • FACS buffer (PBS with 2% fetal bovine serum).

    • Antibodies for flow cytometry (e.g., anti-mouse Ly-6G for neutrophils, anti-mouse CD3 for T-lymphocytes).

    • RNA extraction kit.

    • cDNA synthesis kit.

    • qPCR master mix and primers for inflammatory cytokines (e.g., TNF-α, IL-6).

  • Procedure:

    • Mice are intraperitoneally (i.p.) injected with OD36 (6.25 mg/kg body weight) or vehicle control 30 minutes prior to the induction of peritonitis.

    • Peritonitis is induced by i.p. injection of MDP (150 µg per mouse).

    • Four hours after MDP injection, mice are euthanized by CO2 asphyxiation.

    • The peritoneal cavity is lavaged with 5 mL of sterile PBS.

    • The peritoneal lavage fluid is collected, and the total cell count is determined.

    • For flow cytometry analysis, cells are stained with fluorescently labeled antibodies against specific immune cell markers.

    • For gene expression analysis, total RNA is extracted from the peritoneal cells, reverse-transcribed to cDNA, and subjected to quantitative PCR (qPCR) using primers for inflammatory cytokines.

In Vitro Inhibition of BMP-6-Induced Smad1/5 Phosphorylation

This protocol details the in vitro assay used to determine the inhibitory effect of OD36 on the BMP-ALK2 signaling pathway.

  • Cell Line: KS483 mouse chondrogenic cells.

  • Reagents:

    • This compound (dissolved in DMSO).

    • Recombinant human BMP-6.

    • Cell culture medium (e.g., DMEM with 10% FBS).

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

    • Primary antibodies: Rabbit anti-phospho-Smad1/5 (Ser463/465) (e.g., Cell Signaling Technology #9516), Rabbit anti-Smad1.

    • Secondary antibody: HRP-conjugated anti-rabbit IgG.

    • Chemiluminescent substrate.

  • Procedure:

    • KS483 cells are seeded in 6-well plates and grown to 80-90% confluency.

    • Cells are pre-treated with varying concentrations of OD36 (0.1-1 µM) or vehicle (DMSO) for 24 hours.

    • Cells are then stimulated with BMP-6 (50 ng/mL) for 30 minutes.

    • After stimulation, the cells are washed with ice-cold PBS and lysed.

    • Protein concentration in the lysates is determined using a BCA assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with the primary antibody against phospho-Smad1/5 overnight at 4°C.

    • The membrane is washed and incubated with the HRP-conjugated secondary antibody.

    • The protein bands are visualized using a chemiluminescent substrate and an imaging system.

    • The membrane is then stripped and re-probed with an antibody against total Smad1 to confirm equal protein loading.

Inhibition of Activin A-Induced Osteogenic Differentiation in FOP Endothelial Colony-Forming Cells (ECFCs)

This protocol outlines the methodology to assess the effect of OD36 on the aberrant signaling and differentiation of cells derived from patients with Fibrodysplasia Ossificans Progressiva (FOP).

  • Cell Line: Endothelial colony-forming cells (ECFCs) derived from FOP patients.

  • Reagents:

    • This compound (dissolved in DMSO).

    • Recombinant human Activin A.

    • Endothelial cell growth medium.

    • Osteogenic differentiation medium (endothelial growth medium supplemented with osteogenic factors such as β-glycerophosphate, ascorbic acid, and dexamethasone).

    • Reagents for Western blotting (as described in section 3.2) to detect p-Smad1/5.

    • Reagents for qPCR to analyze the expression of osteogenic marker genes (e.g., ID-1, ID-3, RUNX2, Osterix).

  • Procedure:

    • FOP ECFCs are cultured in endothelial cell growth medium.

    • For signaling studies, cells are pre-incubated with OD36 (0.5 µM) for a specified time, followed by stimulation with Activin A. Cell lysates are then analyzed for p-Smad1/5 levels by Western blotting (as described in section 3.2).

    • For differentiation studies, FOP ECFCs are cultured in osteogenic differentiation medium in the presence or absence of OD36 and/or Activin A.

    • The medium is changed every 2-3 days for a period of 7-14 days.

    • At the end of the differentiation period, total RNA is extracted, and the expression of osteogenic marker genes is quantified by qPCR.

Experimental Workflow and Logical Relationships

The discovery and characterization of OD36 followed a logical progression from initial screening to in vivo validation.

OD36_Discovery_Workflow Screening Macrocyclic Compound Library Screening Hit_ID Hit Identification: OD36 Screening->Hit_ID Biochemical_Assays Biochemical Assays (IC50, Kd determination) Hit_ID->Biochemical_Assays Cellular_Assays Cellular Assays (p-Smad1/5, NF-κB) Biochemical_Assays->Cellular_Assays Selectivity_Profiling Kinase Selectivity Profiling Cellular_Assays->Selectivity_Profiling In_Vivo_Model In Vivo Model (MDP-induced peritonitis) Cellular_Assays->In_Vivo_Model Lead_Candidate Lead Candidate for Further Development Selectivity_Profiling->Lead_Candidate In_Vivo_Model->Lead_Candidate

Figure 3: OD36 Discovery and Validation Workflow

Conclusion

OD36 has been identified as a potent and selective dual inhibitor of RIPK2 and ALK2. Its macrocyclic structure likely contributes to its high affinity and specificity. The in vitro and in vivo data demonstrate its potential as a therapeutic agent for inflammatory diseases driven by aberrant RIPK2 signaling and for disorders characterized by excessive ALK2 activity, such as Fibrodysplasia Ossificans Progressiva. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to further investigate the therapeutic potential of OD36 and similar macrocyclic inhibitors. Further studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to explore its efficacy in a broader range of disease models.

References

Safety Operating Guide

Personal protective equipment for handling OD36 hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of OD36 hydrochloride, a potent receptor-interacting protein kinase 2 (RIPK2) inhibitor. Adherence to these procedures is essential to ensure personnel safety and maintain a safe laboratory environment.

This compound is a potent compound requiring careful handling to prevent exposure.[1][2] The primary hazards include being harmful if swallowed and very toxic to aquatic life with long-lasting effects. Therefore, stringent protocols for personal protective equipment (PPE), operational procedures, and waste disposal are mandatory.

I. Personal Protective Equipment (PPE)

The selection and proper use of PPE are the most critical lines of defense against exposure to this compound. The following table summarizes the recommended PPE for various handling scenarios.

Operation Required PPE Key Specifications & Best Practices
Handling Solid Compound (Weighing, Aliquoting) - Primary Eye Protection: Chemical splash goggles meeting ANSI Z87.1 standards.- A face shield worn over safety glasses is required for any procedure with a high risk of splashing or aerosol generation.
- Gloves: Double-gloving with nitrile or neoprene gloves.- Inner glove should be tucked under the lab coat cuff, and the outer glove should extend over the cuff. Change outer gloves immediately upon contamination and every 30-60 minutes during extended procedures.
- Body Protection: A disposable, solid-front gown with tight-fitting cuffs.- Gown should be resistant to chemical permeation.
- Respiratory Protection: A NIOSH-approved respirator is required.- For low-dust procedures in a certified chemical fume hood, a half-mask respirator with P100 (or N95 for oil-free environments) particulate filters may be sufficient. For open handling or potential for aerosolization, a Powered Air-Purifying Respirator (PAPR) is recommended.[3]
Handling Solubilized Compound (e.g., in DMSO) - Primary Eye Protection: Safety glasses with side shields.- Chemical splash goggles are recommended if there is a significant splash hazard.
- Gloves: Single pair of nitrile or neoprene gloves.- Change gloves immediately if contaminated.
- Body Protection: Standard laboratory coat.- Ensure the lab coat is fully buttoned.

Important Considerations for PPE:

  • Glove Selection: While specific breakthrough time data for this compound is not available, nitrile and neoprene gloves are generally recommended for handling a wide range of chemicals. Always inspect gloves for any signs of degradation or puncture before use.

  • Respiratory Protection: The choice of respirator depends on a site-specific risk assessment. All personnel required to wear respirators must be properly fit-tested and trained in their use, maintenance, and limitations.

  • PPE Disposal: All disposable PPE used when handling this compound should be considered contaminated and disposed of as hazardous waste.

II. Operational Plan: A Step-by-Step Guide

Safe handling of this compound requires adherence to a strict operational workflow. The following diagram illustrates the key decision points and procedures from receiving the compound to its final use in an experiment.

operational_workflow Operational Workflow for Handling this compound cluster_receipt Receiving and Storage cluster_preparation Preparation cluster_experiment Experimental Use cluster_cleanup Cleanup and Disposal receive Receive Shipment inspect Inspect for Damage receive->inspect store Store at Recommended Temperature (Desiccate at RT) inspect->store ppe Don Appropriate PPE store->ppe fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood weigh Weigh Solid Compound fume_hood->weigh dissolve Prepare Stock Solution weigh->dissolve label_vial Label and Seal Vial dissolve->label_vial dilute Prepare Working Solutions label_vial->dilute conduct_experiment Conduct Experiment dilute->conduct_experiment decontaminate Decontaminate Work Surfaces conduct_experiment->decontaminate dispose_waste Dispose of Waste decontaminate->dispose_waste remove_ppe Doff PPE dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Operational Workflow for this compound

III. Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol outlines the steps for preparing a stock solution of this compound, a common procedure in a research setting.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Pipettors and sterile, filtered pipette tips

  • Vortex mixer

Procedure:

  • Preparation:

    • Ensure all work is performed in a certified chemical fume hood.

    • Don all required PPE for handling solid compounds as detailed in the PPE table.

    • Decontaminate the work surface before and after use.

  • Weighing:

    • Tare a clean, empty microcentrifuge tube or vial on the analytical balance.

    • Carefully add the desired amount of this compound powder to the tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.67 mg of the compound (Molecular Weight: 367.23 g/mol ).[1]

    • Record the exact weight.

  • Solubilization:

    • Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the tube containing the this compound powder. This compound is soluble to 100 mM in DMSO.[1]

    • For 3.67 mg of the compound, add 1 mL of DMSO to achieve a 10 mM solution.

    • Cap the tube or vial securely.

  • Mixing:

    • Vortex the solution until the this compound is completely dissolved. Gentle warming may be required for some compounds, but it is best to start at room temperature.

  • Storage:

    • Label the tube or vial clearly with the compound name, concentration, solvent, date of preparation, and your initials.

    • Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.

IV. Disposal Plan

Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.

Waste Type Disposal Container Disposal Procedure
Solid this compound Labeled hazardous chemical waste container.Collect in a clearly labeled, sealed container.
Contaminated Labware (e.g., pipette tips, tubes) Labeled hazardous chemical waste container (sharps container for sharp items).Place all contaminated disposable labware into a designated hazardous waste container.
Liquid Waste (e.g., unused stock solutions) Labeled hazardous chemical waste container for liquid waste.Collect in a compatible, sealed container. Do not pour down the drain.
Contaminated PPE (gloves, gown) Labeled hazardous chemical waste bag or container.Place all used disposable PPE into a designated hazardous waste container immediately after use.

The following diagram outlines the logical flow for the disposal of waste generated from working with this compound.

disposal_plan Disposal Plan for this compound Waste cluster_waste_generation Waste Generation cluster_segregation Segregation and Collection cluster_disposal Final Disposal solid_waste Solid this compound solid_container Hazardous Solid Waste Container solid_waste->solid_container liquid_waste Liquid Waste (Solutions) liquid_container Hazardous Liquid Waste Container liquid_waste->liquid_container contaminated_ppe Contaminated PPE ppe_container Hazardous Waste Bag/Container contaminated_ppe->ppe_container contaminated_labware Contaminated Labware contaminated_labware->solid_container sharps_container Sharps Container (for sharps) contaminated_labware->sharps_container waste_pickup Arrange for Hazardous Waste Pickup (Follow Institutional Guidelines) solid_container->waste_pickup liquid_container->waste_pickup ppe_container->waste_pickup sharps_container->waste_pickup

Disposal Plan for this compound Waste

By implementing these safety and handling procedures, researchers can minimize the risks associated with this compound and ensure a safe and compliant laboratory environment. Always consult your institution's specific safety guidelines and the Safety Data Sheet (SDS) for the most comprehensive information.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.